Product packaging for 2-Iodo-5-nitroanisole(Cat. No.:CAS No. 5458-84-4)

2-Iodo-5-nitroanisole

Cat. No.: B1296816
CAS No.: 5458-84-4
M. Wt: 279.03 g/mol
InChI Key: RBFWMPRFYROKPI-UHFFFAOYSA-N
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Description

2-Iodo-5-nitroanisole is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO3 B1296816 2-Iodo-5-nitroanisole CAS No. 5458-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWMPRFYROKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282132
Record name 2-Iodo-5-nitroanisole
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Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-84-4
Record name 5458-84-4
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Record name 2-Iodo-5-nitroanisole
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Record name 2-Iodo-5-nitroanisole
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Foundational & Exploratory

Technical Guide: 2-Iodo-5-nitroanisole (CAS Number: 5458-84-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-nitroanisole, with the CAS number 5458-84-4, is a substituted aromatic compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring an iodo, a nitro, and a methoxy group on a benzene ring, provides a versatile platform for the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on experimental protocols and reaction pathways. This compound is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 5458-84-4[1][2]
Molecular Formula C₇H₆INO₃[1][3]
Molecular Weight 279.03 g/mol [1]
Melting Point 133-135 °C[3]
Boiling Point 341.2 °C at 760 mmHg[1]
Density 1.893 g/cm³[1]
Appearance White to light brown solid
Solubility Information not available[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 2-methoxy-4-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis from 2-Methoxy-4-nitroaniline

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.[2]

Materials:

  • 2-Methoxy-4-nitroaniline

  • Potassium iodide (KI)

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Camphorsulfonic acid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • β-naphthol (for reaction endpoint test)

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL) at room temperature.

  • To this solution, sequentially add potassium iodide (5.0 mmol) and sodium nitrite (3.0 mmol).

  • Stir the reaction mixture continuously at room temperature for 24 hours. During this time, the evolution of nitrogen gas should be observed.

  • Monitor the completion of the reaction using a β-naphthol test and thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetic acid using a rotary evaporator.

  • Wash the resulting solid with water and then extract the product into dichloromethane (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography using a hexane/dichloromethane eluent system to obtain pure this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Methoxy_4_nitroaniline 2-Methoxy-4-nitroaniline Reaction_Vessel Diazotization & Iodination 2_Methoxy_4_nitroaniline->Reaction_Vessel Reagents KI, NaNO₂, Acetic Acid, Camphorsulfonic Acid Reagents->Reaction_Vessel Extraction Extraction with CH₂Cl₂ Reaction_Vessel->Extraction Drying Drying over MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Key Reactions and Applications

This compound is a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The presence of the iodine atom makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general methodology for the Suzuki-Miyaura coupling of an iodoaromatic compound like this compound with an arylboronic acid. Specific conditions may need to be optimized for different substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (typically 2-5 mol%).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with broad applications in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it a valuable tool for the synthesis of complex organic molecules. The experimental protocols and reaction pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.

References

Technical Data Sheet: 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

ID: C7H6INO3 Issued: December 22, 2025

This document provides a concise technical overview of the physicochemical properties of 2-Iodo-5-nitroanisole, a key intermediate in various chemical syntheses. The primary focus is the determination and components of its molecular weight.

Chemical Identity and Molecular Weight

This compound is an aromatic compound with the chemical formula C₇H₆INO₃.[1] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. This value is crucial for stoichiometric calculations in research and synthetic applications.

Molecular Weight Data

The molecular weight of this compound has been consistently reported as approximately 279.03 g/mol .[1][2][3][4] Minor variations in reported values, such as 279.04 g/mol , are typically due to differences in the precision of atomic weights used in the calculation.[5]

The table below summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₇H₆INO₃[1][2][5]
Molecular Weight 279.03 g/mol [1][3][4][6]
Alternate MW Value 279.04 g/mol [5]
CAS Number 5458-84-4[1][2][3]
Melting Point 128-130 °C[1][3]
Boiling Point 341.2 °C (at 760 mmHg)[1]
Density 1.893 g/cm³[1]
Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of each atom present in the molecular formula (C₇H₆INO₃).

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u

  • Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

  • Iodine (I): 1 atom × 126.904 u = 126.904 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Total Molecular Weight: 279.033 u ( g/mol )

Logical Relationship of Components

The determination of the molecular weight is a hierarchical process starting from the elemental composition. The following diagram illustrates the logical flow from the chemical formula to the final calculated value.

A Molecular Formula C₇H₆INO₃ B Elemental Composition A->B determines C 7 x Carbon (C) 6 x Hydrogen (H) 1 x Iodine (I) 1 x Nitrogen (N) 3 x Oxygen (O) B->C F Summation of Atomic Weights Σ(Atom Count × Atomic Weight) C->F D Standard Atomic Weights E C: 12.011 u H: 1.008 u I: 126.904 u N: 14.007 u O: 15.999 u D->E E->F G Calculated Molecular Weight 279.033 g/mol F->G results in

References

A Technical Guide to the Physical Properties of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-nitroanisole is a chemical compound that serves as a versatile building block in the synthesis of various organic molecules. Its applications are found in the pharmaceutical, agrochemical, and dye industries. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug design and synthesis where such characteristics influence reaction kinetics, formulation, and bioavailability. This guide provides a detailed overview of the key physical properties of this compound, supported by standard experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in chemical synthesis. The compound typically appears as a white to light brown solid.[1] For safe storage, it is recommended to keep it in a dark, dry, and sealed environment at room temperature or under refrigeration.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₆INO₃[2]
Molecular Weight 279.03 g/mol [1][2]
Melting Point 128-130°C[1]
133-135°C[3]
Boiling Point 341.2 °C at 760 mmHg
341.2 ± 32.0 °C (Predicted)[1]
Density 1.893 g/cm³
1.893 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 160.1 °C
Vapor Pressure 0.000162 mmHg at 25°C
Refractive Index 1.629
Solubility Not explicitly stated

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

  • Sample Preparation : A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[4]

  • Heating : The sample is heated at a controlled rate. An initial rapid heating can be done to determine an approximate melting point. Subsequently, a slower heating rate (around 1-2°C per minute) is used as the temperature approaches the expected melting point.[4]

  • Observation : The temperatures at which the substance first begins to melt and when it completely liquefies are recorded. This range represents the melting point.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at a specific pressure is a key physical constant.

Methodology: Micro Scale (Siwoloboff Method)

  • Sample Preparation : A small amount of the substance is placed in a micro test tube.

  • Apparatus Setup : A capillary tube, sealed at one end, is inverted and placed inside the micro test tube containing the sample. The setup is then attached to a thermometer and heated in a suitable apparatus like a Thiele tube.

  • Heating : The sample is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Observation : The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Density Determination

The density of a solid can be determined using the principle of fluid displacement.

Methodology: Volume Displacement

  • Mass Measurement : A sample of this compound is accurately weighed using an analytical balance.

  • Volume Measurement : A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded. The weighed solid is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[5]

  • Calculation : The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

A qualitative assessment of solubility in various solvents is important for purification and reaction setup.

Methodology: Qualitative Solubility Testing

  • Sample Preparation : A small, measured amount (e.g., 25 mg) of this compound is placed in a series of test tubes.

  • Solvent Addition : A small volume (e.g., 0.75 mL) of various solvents (e.g., water, ethanol, diethyl ether, dilute acid, dilute base) is added to each test tube.[6]

  • Observation : Each tube is agitated vigorously. The substance is classified as soluble if it dissolves completely, and insoluble if it does not. For compounds soluble in water, the pH can be tested with litmus paper to indicate acidic or basic functional groups.[7]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid chemical compound like this compound.

G start Start: Obtain Pure Sample of This compound visual_inspection Visual Inspection (Appearance, Color, Form) start->visual_inspection melting_point Melting Point Determination (Capillary Method) visual_inspection->melting_point density Density Measurement (Volume Displacement) melting_point->density solubility Solubility Testing (Qualitative in various solvents) density->solubility boiling_point Boiling Point Determination (Micro Scale Method) solubility->boiling_point spectroscopic Spectroscopic Analysis (e.g., NMR, IR for structural confirmation) boiling_point->spectroscopic data_compilation Compile and Tabulate Data spectroscopic->data_compilation end End: Complete Physical Property Profile data_compilation->end

Caption: Workflow for Physical Property Characterization.

References

Spectroscopic Analysis of 2-Iodo-5-nitroanisole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-iodo-5-nitroanisole, a key intermediate in various synthetic applications. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The spectral data presented below has been compiled from various sources and represents typical values observed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.63d2.7H-6
8.00dd8.9, 2.7H-4
6.94d8.9H-3
3.95s--OCH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
163.7C-1 (C-OCH₃)
147.8C-5 (C-NO₂)
135.5C-4
129.8C-6
112.5C-3
86.0C-2 (C-I)
56.8-OCH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃)
1595, 1475StrongAromatic C=C Bending
1515, 1340StrongAsymmetric & Symmetric N-O Stretch (NO₂)
1260StrongAryl-O Stretch
1020MediumC-O-C Stretch
880-800StrongC-H Out-of-plane Bending
~530MediumC-I Stretch

Sample Preparation: KBr pellet or Nujol mull

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
279100[M]⁺ (Molecular Ion)
26440[M - CH₃]⁺
23415[M - NO₂ + H]⁺
21825[M - CH₃ - NO₂]⁺
15210[M - I]⁺
10730[C₆H₄O₂N]⁺
7620[C₆H₄]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Interpret_MS Determine Molecular Weight & Formula MS->Interpret_MS Interpret_IR Identify Functional Groups IR->Interpret_IR H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Interpret_NMR Determine Connectivity & Stereochemistry TwoD_NMR->Interpret_NMR Structure Propose/Confirm Structure Interpret_MS->Structure Interpret_IR->Structure Interpret_NMR->Structure

Caption: Workflow for the spectroscopic analysis of an organic compound.

A Technical Guide to the Solubility of 2-Iodo-5-nitroanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-nitroanisole (CAS 5458-84-4). Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This guide is intended to be a critical resource for professionals in research and development who utilize this compound in synthesis, purification, and formulation processes.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₃.[1][2] It is a solid at room temperature, with a melting point in the range of 128-135°C.[1][3] This compound serves as a versatile building block in the synthesis of a range of organic molecules, including pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing formulations. While qualitative assessments suggest solubility in many common organic solvents, precise quantitative data is essential for reproducible and scalable chemical processes.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25e.g., Isothermal Equilibrium
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Chloroforme.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Toluenee.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

  • Quantitative Analysis (Primary Method):

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sampling Sample Collection & Preparation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to a known volume of solvent prep2 Securely cap the vial prep1->prep2 equil1 Place in constant temperature shaker bath prep2->equil1 Incubate equil2 Agitate for 24-48 hours equil1->equil2 sampling1 Allow excess solid to settle equil2->sampling1 Equilibration Complete sampling2 Withdraw supernatant with a pre-warmed syringe sampling1->sampling2 sampling3 Filter through a syringe filter sampling2->sampling3 analysis1 Prepare accurate dilution of the filtered saturated solution sampling3->analysis1 Proceed to Analysis analysis2 Analyze using HPLC-UV or UV-Vis Spectrophotometry analysis1->analysis2 analysis3 Determine concentration using a calibration curve analysis2->analysis3 calc1 Calculate concentration of the original saturated solution analysis3->calc1 Data Obtained calc2 Express solubility in g/100mL or mol/L calc1->calc2

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, the experimental protocol provided in this guide offers a reliable and systematic approach for its determination. Accurate solubility data is indispensable for the effective application of this compound in research and development. It is recommended that researchers and scientists generate their own solubility data for specific solvent systems and conditions relevant to their work. This will not only facilitate their immediate projects but also contribute valuable information to the broader scientific community.

References

Technical Guide: Safety and Handling of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Iodo-5-nitroanisole (CAS No. 5458-84-4). The following sections detail the chemical's hazards, proper handling procedures, personal protective equipment, emergency measures, and a detailed experimental protocol for its synthesis.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound. A summary of its key physical and chemical properties is provided in the table below.[1][2]

PropertyValue
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Appearance White to light brown solid
Melting Point 128-130 °C
Boiling Point 341.2 ± 32.0 °C (Predicted)
Density 1.893 ± 0.06 g/cm³ (Predicted)
Storage Temperature Keep in a dark place, Sealed in dry, Room Temperature

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning[1][3]

GHS Pictogram: [1][3]

  • GHS07: Exclamation Mark

Hazard Statements: [3][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction.[4]

Precautionary Statements: [1][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to minimize exposure and prevent adverse health effects.

PPE CategorySpecifications
Eye/Face Protection Wear chemical safety goggles that meet the standards of EU EN166 or US NIOSH. A face shield may be necessary for splash hazards.
Skin Protection Wear a lab coat or other protective clothing to prevent skin contact.
Hand Protection Chemical-resistant gloves are required. Suitable materials include Butyl rubber, Neoprene, and Nitrile rubber.[5] Always inspect gloves for degradation or punctures before use.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing Sequence cluster_disposal Disposal & Hygiene Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Lab_Coat 1. Lab Coat Select_PPE->Lab_Coat Gloves 2. Gloves (e.g., Nitrile, Neoprene) Lab_Coat->Gloves Goggles 3. Safety Goggles/ Face Shield Gloves->Goggles Respirator 4. Respirator (if required) Goggles->Respirator Handle_Chemical Handle this compound in a well-ventilated area (e.g., fume hood) Respirator->Handle_Chemical Remove_Gloves 1. Remove Gloves Handle_Chemical->Remove_Gloves Remove_Goggles 2. Remove Goggles/ Face Shield Remove_Gloves->Remove_Goggles Remove_Lab_Coat 3. Remove Lab Coat Remove_Goggles->Remove_Lab_Coat Remove_Respirator 4. Remove Respirator Remove_Lab_Coat->Remove_Respirator Dispose_PPE Dispose of Contaminated PPE Properly Remove_Respirator->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Recommended PPE donning and doffing workflow.

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

Firefighting Measures

In case of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: As an aromatic nitro compound, it may explode if heated under confinement.[6] Combustion may produce toxic fumes, including nitrogen oxides and hydrogen iodide.[7]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Firefighting_Protocol Fire_Identified Fire Involving This compound Identified Evacuate_Area Evacuate Immediate Area Fire_Identified->Evacuate_Area Call_Emergency Call Emergency Services Fire_Identified->Call_Emergency Assess_Situation Assess Fire Situation Call_Emergency->Assess_Situation Small_Fire Small, Controllable Fire Assess_Situation->Small_Fire Large_Fire Large or Uncontrolled Fire Assess_Situation->Large_Fire Use_Extinguisher Use Appropriate Extinguisher: - Dry Chemical - CO2 - Foam - Water Spray Small_Fire->Use_Extinguisher Professional_Response Await Professional Firefighter Response Large_Fire->Professional_Response Avoid_Runoff Contain Firewater Runoff Use_Extinguisher->Avoid_Runoff Wear_Full_PPE Wear Full PPE, Including SCBA Professional_Response->Wear_Full_PPE Cool_Containers Cool Containers with Water Spray from a distance Wear_Full_PPE->Cool_Containers Cool_Containers->Avoid_Runoff

Caption: Firefighting decision workflow for this compound.

Toxicological Information

There is no specific LD50 or LC50 data available for this compound in the searched literature. However, data for the structurally related compound 2-Nitroanisole is provided below for reference. It is important to handle this compound with the assumption of similar or greater toxicity.

CompoundRouteSpeciesLD50 Value
2-NitroanisoleOralRat740 mg/kg
2-NitroanisoleOralMouse1300 mg/kg

Experimental Protocol: Synthesis of this compound

The following is a general laboratory-scale protocol for the synthesis of this compound from 2-methoxy-4-nitroaniline.[1][2]

Materials:

  • 2-Methoxy-4-nitroaniline

  • Potassium iodide (KI)

  • Sodium nitrite (NaNO₂)

  • Camphorsulfonic acid

  • Acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Water (deionized)

  • β-naphthol (for reaction completion test)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL) at room temperature.

  • Sequentially add potassium iodide (5.0 mmol) and sodium nitrite (3.0 mmol) to the solution with stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Nitrogen gas evolution should be observed.

  • Monitor the reaction for completion using a β-naphthol test and thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetic acid using a rotary evaporator.

  • Wash the resulting solid with water and then extract the product with dichloromethane.

  • Dry the organic extract over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to remove the dichloromethane.

  • Purify the crude product by column chromatography using a hexane/dichloromethane solvent system as the eluent.

  • Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR spectroscopy.

Synthesis_Workflow Start Start: Dissolve Reactants in Acetic Acid Addition Add KI and NaNO2 Start->Addition Reaction Stir at Room Temperature for 24 hours Addition->Reaction Monitoring Monitor Reaction Completion (TLC, β-naphthol test) Reaction->Monitoring Workup Solvent Removal and Aqueous Wash Monitoring->Workup Extraction Extract with Dichloromethane Workup->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Analyze Final Product (e.g., NMR) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

  • Waste materials should be handled by a licensed professional waste disposal service.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before handling this chemical.

References

"2-Iodo-5-nitroanisole" synthesis from 2-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-iodo-5-nitroanisole from 2-methoxy-4-nitroaniline. This transformation is a crucial step in the preparation of various heterocyclic compounds and serves as a valuable building block in medicinal chemistry and material science. The synthesis involves a diazotization of the primary aromatic amine, 2-methoxy-4-nitroaniline, followed by a Sandmeyer-type reaction with a source of iodide.

Core Synthesis Pathway

The synthesis proceeds via a two-step, one-pot reaction. The first step is the diazotization of 2-methoxy-4-nitroaniline. In this reaction, the primary amine is treated with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[1] Due to their inherent instability, diazonium salts are generally used immediately in the subsequent reaction.[1]

The second step is the substitution of the diazonium group with iodine. This is achieved by introducing a source of iodide, such as potassium iodide, to the reaction mixture. The diazonium salt decomposes, releasing nitrogen gas, and the iodide anion substitutes the diazonium group on the aromatic ring, yielding the desired product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-methoxy-4-nitroaniline, based on a representative experimental protocol.[2][3]

ParameterValueMolar Ratio (relative to 2-methoxy-4-nitroaniline)
Reactants
2-methoxy-4-nitroaniline2.5 mmol1.0
Reagents
Sodium Nitrite3.0 mmol1.2
Potassium Iodide5.0 mmol2.0
Camphorsulfonic Acid3.0 mmol1.2
Acetic Acid (Solvent)30 mL-
Reaction Conditions
TemperatureRoom Temperature-
Reaction Time24 hours-

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

  • 2-methoxy-4-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Camphorsulfonic Acid

  • Acetic Acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • β-Naphthol (for reaction monitoring)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL) at room temperature.[2][3]

  • Addition of Reagents: To the stirred solution, sequentially add sodium nitrite (3.0 mmol) and potassium iodide (5.0 mmol).[2][3]

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Evolution of nitrogen gas should be observed.[2][3]

  • Reaction Monitoring: Monitor the completion of the reaction by testing for the presence of the diazonium salt with a β-naphthol solution and by using thin-layer chromatography (TLC).[2][3]

  • Workup:

    • Once the reaction is complete, remove the acetic acid using a rotary evaporator.[2][3]

    • Wash the resulting solid residue with water.[2][3]

    • Extract the product with dichloromethane (CH₂Cl₂).[2][3]

    • Dry the organic extract over anhydrous magnesium sulfate (MgSO₄).[2][3]

    • Concentrate the dried extract under reduced pressure to remove the solvent.[2][3]

  • Purification: Purify the crude product by column chromatography using a hexane/dichloromethane solvent system as the eluent.[2][3]

  • Characterization: Confirm the identity and purity of the final product, this compound, by comparing its physical and spectral data (e.g., ¹H NMR) with a commercially available analytical sample.[2][3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Synthesis_Pathway 2-methoxy-4-nitroaniline 2-methoxy-4-nitroaniline Diazonium Salt Diazonium Salt 2-methoxy-4-nitroaniline->Diazonium Salt NaNO2, Camphorsulfonic Acid Acetic Acid, RT This compound This compound Diazonium Salt->this compound KI, RT -N2

Caption: Chemical synthesis pathway from 2-methoxy-4-nitroaniline to this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Dissolve Reactants Dissolve Reactants Add Reagents Add Reagents Dissolve Reactants->Add Reagents Stir for 24h Stir for 24h Add Reagents->Stir for 24h Monitor Reaction Monitor Reaction Stir for 24h->Monitor Reaction Remove Solvent Remove Solvent Monitor Reaction->Remove Solvent Wash with Water Wash with Water Remove Solvent->Wash with Water Extract with CH2Cl2 Extract with CH2Cl2 Wash with Water->Extract with CH2Cl2 Dry Organic Layer Dry Organic Layer Extract with CH2Cl2->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

References

Electrophilic Aromatic Substitution in 2-Iodo-5-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions on 2-iodo-5-nitroanisole. The interplay of the activating methoxy group, the deactivating iodo group, and the strongly deactivating nitro group creates a unique and complex reactivity profile. This document outlines the theoretical basis for the regioselectivity of EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific experimental data for this compound is limited in published literature, this guide furnishes detailed, generalized experimental protocols adapted from methodologies for similarly substituted aromatic compounds. All quantitative data and reaction parameters are summarized in structured tables for clarity. Furthermore, logical relationships and directing effects are visually represented through diagrams generated using the DOT language.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is largely dictated by the reactivity of the aromatic ring towards electrophilic substitution. The substitution pattern of this compound presents a classic case of competing directing effects, with an activating ortho-para director (-OCH₃), a deactivating ortho-para director (-I), and a strongly deactivating meta director (-NO₂). Understanding the synergy and antagonism of these groups is paramount for predicting and controlling the outcomes of synthetic transformations.

Analysis of Substituent Effects on the Aromatic Ring

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the combined electronic and steric effects of the three substituents. The available positions for substitution are C3, C4, and C6.

  • Methoxy Group (-OCH₃) at C1: This is a strongly activating group due to its +M (mesomeric) effect, which donates electron density to the ring, particularly at the ortho (C2, C6) and para (C4) positions. It is an ortho-para director.

  • Iodo Group (-I) at C2: Halogens are deactivating due to their -I (inductive) effect, but are ortho-para directing due to their +M effect, where lone pairs on the iodine can stabilize the arenium ion intermediate.

  • Nitro Group (-NO₂) at C5: This is a strongly deactivating group due to its potent -M and -I effects, withdrawing significant electron density from the aromatic ring. It is a meta director, directing incoming electrophiles to the positions meta to itself (C1, C3).

The overall reactivity of the ring is significantly diminished by the presence of the nitro and iodo groups, making harsh reaction conditions often necessary for electrophilic substitution.

Predicted Regioselectivity

The directing effects of the substituents on the available positions (C3, C4, C6) are summarized below:

PositionMethoxy (-OCH₃) Directing EffectIodo (-I) Directing EffectNitro (-NO₂) Directing EffectOverall Predicted Favorability
C3 Meta (unfavored)Meta (unfavored)Meta (favored)Moderately Favored
C4 Para (favored)Para (favored)Ortho (unfavored)Highly Favored
C6 Ortho (favored)Ortho (unfavored - steric hindrance)Ortho (unfavored)Less Favored

Based on this analysis, the C4 position is the most likely site of electrophilic attack . The powerful ortho-para directing influence of the methoxy group, reinforced by the para-directing effect of the iodo group, is expected to overcome the meta-directing effect of the nitro group. The C6 position is sterically hindered by the adjacent bulky iodine atom. The C3 position is activated by the meta-directing nitro group but is electronically disfavored by the other two substituents.

Figure 1: Directing effects of substituents.

Key Electrophilic Aromatic Substitution Reactions

Due to the deactivated nature of the this compound ring, forcing conditions may be required for many of these reactions.

Halogenation

Halogenation is expected to occur preferentially at the C4 position.

Further iodination of this compound would lead to the formation of a diiodo-substituted product. A related compound, 2,4-diiodo-3-nitroanisole, has been synthesized from 2-iodo-3-nitrophenol, indicating that multiple iodinations on a substituted nitroanisole ring are feasible.[2]

Table 1: Predicted Outcome and General Protocol for Iodination

ParameterDetails
Predicted Product 2,4-Diiodo-5-nitroanisole
Reagents N-Iodosuccinimide (NIS)
Catalyst/Solvent Concentrated Sulfuric Acid
Temperature 0-20 °C
Reaction Time 1-3 hours
Work-up Quenching with aqueous sodium thiosulfate solution, extraction with an organic solvent.
Purification Recrystallization or column chromatography.
Expected Yield Moderate (deactivated substrate)

Experimental Protocol (General):

  • In a flask protected from light, dissolve this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Add N-iodosuccinimide (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Bromination of deactivated aromatic compounds can be achieved using bromine in the presence of a strong acid.[3]

Table 2: Predicted Outcome and General Protocol for Bromination

ParameterDetails
Predicted Product 4-Bromo-2-iodo-5-nitroanisole
Reagents Bromine (Br₂)
Catalyst/Solvent Concentrated Nitric Acid or Oleum
Temperature 20-60 °C
Reaction Time 1-12 hours
Work-up Pouring onto ice, neutralization, and extraction.
Purification Recrystallization or column chromatography.
Expected Yield Low to moderate

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq.) in concentrated nitric acid at room temperature.

  • Slowly add bromine (1.1 eq.) to the mixture.

  • Stir at room temperature or gently heat to 50-60 °C for several hours, monitoring by TLC.

  • After completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration or extract with an organic solvent.

  • Wash thoroughly with water and sodium bisulfite solution to remove excess bromine.

  • Purify by recrystallization or column chromatography.

Nitration

Introducing a second nitro group onto the already strongly deactivated ring would require harsh nitrating conditions. The most likely position for a second nitration would be C4.

Table 3: Predicted Outcome and General Protocol for Nitration

ParameterDetails
Predicted Product 2-Iodo-4,5-dinitroanisole
Reagents Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄)
Temperature 50-100 °C
Reaction Time 2-6 hours
Work-up Pouring onto ice, filtration, and washing.
Purification Recrystallization.
Expected Yield Low

Experimental Protocol (General):

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, add this compound (1.0 eq.) slowly.

  • Add fuming nitric acid (1.5 eq.) dropwise, keeping the temperature below 10 °C.

  • Slowly warm the reaction mixture to 50-100 °C and maintain for 2-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, carefully pour the mixture onto crushed ice.

  • Collect the solid product by filtration and wash with copious amounts of cold water until the washings are neutral.

  • Dry the product and purify by recrystallization.

Sulfonation

Sulfonation of nitro-aromatic compounds can be achieved using sulfur trioxide or oleum.[4]

Table 4: Predicted Outcome and General Protocol for Sulfonation

ParameterDetails
Predicted Product 3-Iodo-4-methoxy-6-nitrobenzenesulfonic acid
Reagents Fuming Sulfuric Acid (Oleum) or Sulfur Trioxide (SO₃)
Temperature 100-150 °C
Reaction Time 4-12 hours
Work-up Dilution with water and salting out.
Purification Conversion to a salt and recrystallization.
Expected Yield Moderate

Experimental Protocol (General):

  • Add this compound (1.0 eq.) to fuming sulfuric acid (20% SO₃) at room temperature.

  • Heat the mixture to 100-150 °C and stir for 4-12 hours.

  • Cool the reaction mixture and carefully pour it into a saturated sodium chloride solution.

  • The sulfonic acid product will precipitate as its sodium salt.

  • Collect the solid by filtration and wash with a saturated sodium chloride solution.

  • The product can be further purified by recrystallization from water.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those containing a nitro group.[5][6] The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the aromatic ring to a point where it does not readily attack the carbocation or acylium ion electrophile. Therefore, it is highly unlikely that this compound will undergo Friedel-Crafts reactions under standard conditions.

G cluster_0 Reaction Feasibility Workflow Start This compound Ring_Activity Assess Ring Activity Start->Ring_Activity Deactivated Strongly Deactivated (-NO2, -I) Ring_Activity->Deactivated Reaction_Type Select EAS Reaction Deactivated->Reaction_Type Halogenation Halogenation Reaction_Type->Halogenation Nitration Nitration Reaction_Type->Nitration Sulfonation Sulfonation Reaction_Type->Sulfonation FC Friedel-Crafts Reaction_Type->FC Forcing_Conditions Requires Forcing Conditions Halogenation->Forcing_Conditions Nitration->Forcing_Conditions Sulfonation->Forcing_Conditions No_Reaction No Reaction Expected FC->No_Reaction Product Substituted Product Forcing_Conditions->Product

Figure 2: Feasibility of EAS reactions.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet predictable process governed by the strong and often conflicting directing effects of its substituents. The activating methoxy group directs incoming electrophiles to the C4 and C6 positions, while the deactivating nitro group directs to the C3 position, and the deactivating iodo group also directs to C4. The cumulative effect strongly favors substitution at the C4 position. The overall deactivation of the ring necessitates the use of forcing conditions for most electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are expected to proceed, albeit with potentially low to moderate yields, while Friedel-Crafts reactions are unlikely to occur. The generalized protocols provided herein serve as a starting point for the development of specific synthetic methodologies for the functionalization of this versatile chemical intermediate. Further experimental investigation is warranted to fully elucidate the reactivity of this compound and to optimize reaction conditions for the synthesis of its derivatives.

References

The Nitro Group's Commanding Influence on the Reactivity of 2-Iodo-5-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the nitro group in directing the reactivity of 2-Iodo-5-nitroanisole, a versatile building block in organic synthesis. The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's participation in key synthetic transformations, primarily by activating the aryl iodide bond for nucleophilic aromatic substitution and modulating its reactivity in palladium-catalyzed cross-coupling reactions. This document details the electronic effects at play, summarizes quantitative data from various reactions, provides explicit experimental protocols for key transformations, and presents visual representations of reaction mechanisms and workflows to facilitate a comprehensive understanding.

The Dual Electronic Influence of the Nitro Group

The reactivity of this compound is fundamentally governed by the strong electron-withdrawing properties of the nitro (-NO₂) group, which operates through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[1] This effect results in a general decrease in electron density around the benzene ring.

  • Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the aromatic ring onto itself, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions relative to the nitro group.[1] This delocalization significantly deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack.

In this compound, the nitro group is positioned meta to the iodine atom and para to the methoxy group. Its powerful electron-withdrawing nature creates a significant electron deficiency on the aromatic ring, making the carbon atom attached to the iodine a prime target for nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron-deficient character bestowed by the nitro group makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being in the para position to the site of nucleophilic attack (the carbon bearing the iodine), can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Phenol2,4-dichlorophenol, KOtBu, (CuOTf)₂·PhMeDMF14516-201-(2,4-dichlorophenoxy)-2-methoxy-5-nitrobenzene-[2]
AmineVarious Amines---N-aryl-2-methoxy-5-nitroaniline--
Experimental Protocol: General Procedure for SNAr with a Phenol (Ullmann Condensation)
  • To a solution of the phenol (1.0 mmol) in anhydrous DMF (2 mL) is added potassium tert-butoxide (1.1 mmol) in one portion.

  • The mixture is heated at 45°C under a gentle stream of nitrogen for 1 hour.

  • This compound (1.0 mmol) and a copper(I) catalyst (e.g., CuI, 0.1 mmol) are added.

  • The reaction mixture is heated to 120-140°C and stirred for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Figure 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is also susceptible to oxidative addition to a low-valent palladium species, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group can influence the rate and efficiency of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in these reactions.

Table 2: Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80122-Methoxy-5-nitro-1,1'-biphenyl95-
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100164'-Methoxy-2-methoxy-5-nitrobiphenyl88-
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene11082-(2-Methoxy-5-nitrophenyl)thiophene92-

Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reaction conditions. Specific literature examples for this compound may vary.

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a round-bottom flask, combine this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • The reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)L₂-I (Ar = 2-MeO-5-NO₂-Ph) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R'-B(OR)₂ Base PdII_ArR Ar-Pd(II)L₂-R' Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R'

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This compound is an effective substrate for this transformation.

Table 3: Sonogashira Coupling of this compound

AlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NRoom Temp.41-Methoxy-2-(phenylethynyl)-4-nitrobenzene92
1-HexynePd(PPh₃)₄CuIPiperidineTHF6061-(Hex-1-yn-1-yl)-2-methoxy-5-nitrobenzene85-
TrimethylsilylacetylenePd(OAc)₂/XPhos-Cs₂CO₃Dioxane100122-Methoxy-5-nitro-1-((trimethylsilyl)ethynyl)benzene90-

Note: The data in this table is representative. Specific literature examples for this compound may vary.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Degassed solvent (e.g., triethylamine or a mixture of THF and an amine base) is added, followed by the terminal alkyne (1.1 mmol).

  • The reaction mixture is stirred at the appropriate temperature (room temperature to 60°C) and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)L₂-I (Ar = 2-MeO-5-NO₂-Ph) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L₂-C≡CR' Transmetal->PdII_ArR Cu-C≡CR' RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-C≡CR' Cu_Cycle Copper Cycle (Alkyne Activation) Cu_Cycle->Transmetal R'C≡CH, Base

Figure 3: Catalytic Cycle of the Sonogashira Coupling.

Conclusion

The nitro group in this compound is not a passive spectator but an active director of the molecule's chemical behavior. Its potent electron-withdrawing nature through both inductive and resonance effects fundamentally dictates the compound's reactivity profile. This electronic activation renders this compound a highly valuable and versatile substrate for constructing complex molecular architectures through nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic influence of the nitro group is paramount for researchers and drug development professionals in designing efficient and high-yielding synthetic routes to novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodo-5-nitroanisole in Sonogashira coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it possesses—an electron-withdrawing nitro group and a methoxy group—which allow for further functionalization. The Sonogashira reaction, a powerful palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides a direct route to the synthesis of a diverse range of substituted alkynyl aromatic compounds.[1][2]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

General Reaction Scheme of Sonogashira Coupling with this compound

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.

The nitro group on the aromatic ring can influence the reactivity of the aryl iodide, and reaction conditions may require optimization for specific substrates. The protocols provided below are based on established methods for Sonogashira couplings of similar electron-deficient aryl iodides and serve as a starting point for reaction development.

Data Presentation: Typical Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These values are extrapolated from reactions with structurally similar nitro-substituted aryl iodides and may require optimization for specific cases.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT - 504 - 1285 - 95
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NEtDMFRT - 606 - 1880 - 90
31-HexynePdCl₂(PPh₃)₂ / CuIPiperidineToluene608 - 1675 - 85
4Propargyl alcoholPd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile50 - 7012 - 2470 - 80
54-EthynylanisolePd(dppf)Cl₂ / CuICs₂CO₃Dioxane8012 - 2488 - 96

Note: Yields are highly dependent on the specific alkyne, catalyst purity, and reaction setup. Optimization of catalyst, base, solvent, and temperature is often necessary to achieve optimal results.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a standard procedure for the coupling of this compound with phenylacetylene using a palladium-copper cocatalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF followed by triethylamine to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add phenylacetylene dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or gently heated to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a procedure for the coupling of this compound with trimethylsilylacetylene under copper-free conditions, which can be advantageous for substrates sensitive to copper salts.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Trimethylsilylacetylene (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Diisopropylethylamine (i-Pr₂NEt) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous DMF and diisopropylethylamine.

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add trimethylsilylacetylene to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR'(L)₂ Transmetal->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR' RedElim->Product CuI CuI Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord Base_Deprot Base Deprotonation Alkyne_Coord->Base_Deprot Cu_Alkyne Cu-C≡CR' Cu_Alkyne->Transmetal to Pd cycle Base_Deprot->Cu_Alkyne Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coord Base Base Base->Base_Deprot Workflow start Start: Assemble Reactants (this compound, Alkyne, Catalysts, Base, Solvent) reaction Reaction Under Inert Atmosphere (Room Temperature or Heating) start->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete completion Upon Completion monitor->completion Reaction Complete workup Aqueous Workup (Quench, Extract, Wash, Dry) purification Purification (Column Chromatography) workup->purification completion->workup product Final Product purification->product

References

Application Notes and Protocols for 2-Iodo-5-nitroanisole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 2-iodo-5-nitroanisole in Suzuki-Miyaura cross-coupling reactions. While specific literature on this exact substrate is not extensively available, this guide extrapolates from well-established protocols for structurally similar iodo- and nitro-substituted aromatic compounds to provide a robust starting point for reaction optimization and execution.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate offers high functional group tolerance and generally mild reaction conditions, making it a cornerstone in medicinal chemistry and materials science.[3]

This compound is a valuable building block, incorporating an electron-donating methoxy group and a strong electron-withdrawing nitro group on an iodobenzene scaffold. The iodo-substituent serves as the reactive site for the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl moieties. The electronic properties of the substituents can influence the reactivity of the aryl iodide, with the order of reactivity for the halide being I > Br > OTf >> Cl.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound.

Quantitative Data Summary for Analogous Suzuki-Miyaura Reactions

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative data for the Suzuki coupling of structurally related iodoaromatics and nitro-substituted aryl halides, providing a valuable reference for optimizing the reaction of this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Various Iodoarenes

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux (MW)92
22-IodoanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10095[4]
32-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11092[4]
45-Iodouracil derivativePhenylboronic acidPd(OAc)₂ (cat.)Custom LigandK₂CO₃H₂O/MeCN55-
54-Iodo-β-carboline derivativePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOHReflux90[5]

Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of Nitro-Substituted Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-Chloro-1-methyl-4-nitroimidazoleArylboronic acidsPd(PPh₃)₂Cl₂-K₂CO₃Water70-80Good
23-Iodo-6-methyl-4-nitro-1H-indazolePhenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃Dioxane/H₂O120 (MW)-[6]
3Nitroarenes (general)Arylboronic acidsPd(acac)₂BrettPhosK₃PO₄·nH₂O1,4-Dioxane13041-84[7]

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for the successful implementation of Suzuki-Miyaura coupling reactions. The following is a general procedure that can be adapted for the coupling of this compound with various boronic acids.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed solvent (e.g., a mixture of Dioxane and Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk flask or a sealed microwave vial), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Following this, add the palladium catalyst (e.g., 2-5 mol%).[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[6] Microwave irradiation can also be employed to potentially reduce reaction times.[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the desired biaryl compound.[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Biaryl Ar'-B(OH)₂ Base Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Experimental_Workflow Start Start: Assemble Reagents Reaction_Setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base) Start->Reaction_Setup Inert_Atmosphere 2. Inert Atmosphere (Purge with Ar or N₂) Reaction_Setup->Inert_Atmosphere Solvent_Catalyst 3. Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Heating 4. Heat and Stir (Conventional or Microwave) Solvent_Catalyst->Heating Monitoring 5. Monitor Reaction (TLC, LC-MS) Heating->Monitoring Workup 6. Reaction Work-up (Quench, Extract) Monitoring->Workup Reaction Complete Purification 7. Purification (Column Chromatography) Workup->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] The amination of electron-deficient aryl halides, such as 2-iodo-5-nitroanisole, is of significant interest as the resulting products, N-aryl-2-methoxy-4-nitroanilines, are valuable intermediates in the synthesis of various biologically active compounds and functional materials. The presence of the nitro group can be synthetically useful for further transformations, while the methoxy group can influence the molecule's electronic properties and conformation.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The aryl halide (this compound) reacts with the active Pd(0) catalyst, leading to the formation of a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction, especially when dealing with functionalized substrates like this compound.

Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize the key reaction parameters and outcomes for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Please note that the following data is representative and may require optimization for specific applications.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012[Data not available in search results]
24-MethylanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11018[Data not available in search results]
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)THF8024[Data not available in search results]
4n-ButylaminePd(OAc)₂ (3)DavePhos (6)K₂CO₃ (2.5)Toluene10016[Data not available in search results]

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012[Data not available in search results]
2PiperidinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane11018[Data not available in search results]
3DiethylaminePd₂(dba)₃ (1.5)cataCXium A (3)Cs₂CO₃ (2.0)THF8024[Data not available in search results]
4N-MethylanilinePd(OAc)₂ (3)JohnPhos (6)K₂CO₃ (2.5)Toluene10016[Data not available in search results]

dba = tris(dibenzylideneacetone)dipalladium(0), OAc = acetate

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amines and reaction scales.

Protocol 1: General Procedure for Amination with Primary Amines

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., 1.5 mmol, 1.5 equiv).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., 5 mL) via syringe, followed by the primary amine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified N-(2-methoxy-4-nitrophenyl)amine derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Amination with Secondary Amines

This protocol is similar to Protocol 1, with potential adjustments to the base and reaction conditions. Weaker bases like potassium phosphate or cesium carbonate may be preferred to minimize potential side reactions.

Procedure:

Follow the steps outlined in Protocol 1, with the following modifications:

  • Base: Use a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).

  • Reaction Temperature and Time: These parameters may need to be adjusted based on the reactivity of the secondary amine. A higher temperature or longer reaction time might be necessary.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L Pd0->OxAdd + Ar-I (this compound) Product N-(2-methoxy-4-nitrophenyl)amine AmineCoord Amine Coordination Complex [Ar-Pd(II)(H₂NR)-I]L OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex [Ar-Pd(II)-NHR]L AmineCoord->Amido + Base - Base-H⁺ - I⁻ Amido->Pd0 Reductive Elimination Product (Ar-NR₂) ArylHalide This compound Amine Primary or Secondary Amine Base Base (e.g., NaOtBu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Pd source, and ligand to  an oven-dried Schlenk tube. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x). setup->inert reagents Reagent Addition: - Add base, anhydrous solvent,  and amine. inert->reagents reaction Reaction: - Seal and heat with stirring. reagents->reaction monitoring Monitor Progress: - TLC or GC-MS. reaction->monitoring workup Work-up: - Cool, dilute, and filter. monitoring->workup purification Purification: - Concentrate and perform  column chromatography. workup->purification characterization Characterization: - ¹H NMR, ¹³C NMR, MS. purification->characterization end End characterization->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis Using 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-Iodo-5-nitroanisole in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring an electron-withdrawing nitro group and a reactive iodine substituent, is a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following sections detail experimental procedures for Sonogashira, Heck, Suzuki, and Buchwald-Hartwig amination reactions, supported by quantitative data and reaction diagrams.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] This protocol is adapted from a general procedure for the coupling of o-iodoanisoles.[1]

General Reaction Scheme

G A This compound C Arylalkyne Product A->C PdCl2(PPh3)2, CuI, Et3N B Terminal Alkyne B->C

Caption: Sonogashira coupling of this compound.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and anhydrous triethylamine (10 mL).

  • To this stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Stir the reaction mixture at room temperature for 3-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with diethyl ether.

  • Wash the filtrate with saturated aqueous NaCl solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-Methoxy-4-nitro-2-(phenylethynyl)benzene70-94%[1]

Note: The yield is reported as a range based on the general procedure for various o-iodoanisoles as described in the cited literature.[1]

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2] This protocol is based on a procedure found in the patent literature for the reaction of this compound with an enone.[2]

General Reaction Scheme

G A This compound C Substituted Alkene A->C Pd(OAc)2, PPh3, Base B Alkene B->C

Caption: Heck reaction of this compound.

Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., 1-pyrrolidin-1-yl-propenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a mixture of this compound (10 g, 36 mmol, 1.0 equiv.) and 1-pyrrolidin-1-yl-propenone (6.3 g, 47 mmol, 1.3 equiv.) in 100 mL of anhydrous toluene, add triethylamine (10 mL).

  • Add Tetrakis(triphenylphosphine)palladium(0) (830 mg, 0.72 mmol, 0.02 equiv.) and Palladium(II) acetate (80 mg, 0.36 mmol, 0.01 equiv.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Quantitative Data
EntryAlkeneProductYield
11-pyrrolidin-1-yl-propenone(E)-3-(2-Methoxy-4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-oneNot explicitly reported[2]

Note: While a specific yield is not provided in the source, this protocol demonstrates the successful application of the Heck reaction with this compound.[2]

Suzuki Coupling: Synthesis of Biaryls

The Suzuki coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. While a specific protocol for this compound was not found, the following general procedure is widely applicable for such substrates.

General Reaction Scheme

G A This compound C Biaryl Product A->C Pd Catalyst, Base, Solvent B Arylboronic Acid B->C

Caption: Suzuki coupling of this compound.

General Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the solvent system (e.g., Toluene/Water 4:1, 5 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture at an appropriate temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome

The electron-withdrawing nitro group on this compound is expected to facilitate the oxidative addition step, making it a good substrate for Suzuki coupling. Yields are anticipated to be moderate to high depending on the specific boronic acid and reaction conditions employed.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. A specific protocol for this compound was not found in the searched literature, but a general procedure can be applied.

General Reaction Scheme

G A This compound C Arylamine Product A->C Pd Catalyst, Ligand, Base B Amine B->C

Caption: Buchwald-Hartwig amination of this compound.

General Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst and the phosphine ligand under an inert atmosphere.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome

This compound is expected to be a reactive substrate in Buchwald-Hartwig amination due to the electron-deficient nature of the aromatic ring. The choice of ligand and base will be crucial for achieving high yields and accommodating a range of amine coupling partners.

Summary of Applications

The palladium-catalyzed reactions of this compound provide access to a diverse array of substituted aromatic compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized, making the products of these coupling reactions valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The protocols provided herein serve as a guide for researchers to explore the synthetic utility of this versatile building block.

References

Synthesis of Heterocyclic Compounds from 2-Iodo-5-nitroanisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds utilizing 2-Iodo-5-nitroanisole as a key starting material. The presence of the iodo-, nitro-, and methoxy- functionalities on the benzene ring makes this compound a versatile precursor for a range of powerful cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound is a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. The methoxy group, being an electron-donating group, can influence the regioselectivity of certain reactions and can be a site for further functionalization. This combination of functional groups allows for the strategic construction of various heterocyclic scaffolds, including indoles, carbazoles, and dibenzofurans. The protocols outlined below describe key synthetic transformations such as Sonogashira, Buchwald-Hartwig, Suzuki, and Ullmann couplings.

I. Synthesis of Nitro-Substituted Indoles via Sonogashira Coupling and Cyclization

The Sonogashira coupling of this compound with terminal alkynes provides a rapid entry to 2-alkynyl-5-nitroanisole intermediates, which can subsequently undergo intramolecular cyclization to afford substituted indoles. The nitro group at the 5-position of the resulting indole is a useful handle for further synthetic modifications.

Application Note:

This two-step sequence is a powerful method for the synthesis of 5-nitroindoles. The initial Sonogashira coupling is a robust and high-yielding reaction that tolerates a wide variety of functional groups on the alkyne coupling partner.[1] The subsequent intramolecular cyclization can be promoted by a variety of catalysts and conditions, offering flexibility in the synthesis of diverse indole derivatives.

Experimental Protocol:

Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne

A general procedure for the Sonogashira coupling is as follows:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous triethylamine (TEA) (2.0 equiv.) and a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • To the stirring mixture, add the terminal alkyne (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to the Indole Ring

The resulting 2-alkynyl-5-nitroanisole can be cyclized to the corresponding indole. A variety of methods can be employed for this transformation. One common method involves the use of a base, such as tetrabutylammonium fluoride (TBAF), to promote the cyclization.[2]

  • Dissolve the 2-alkynyl-5-nitroanisole (1.0 equiv.) in a suitable solvent like DMF.

  • Add TBAF (1.1 equiv.) to the solution.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Quantitative Data:
EntryTerminal AlkyneCoupling ProductIndole ProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-5-nitroanisole2-Phenyl-5-nitroindole85 (overall)
21-Hexyne2-(Hex-1-yn-1-yl)-5-nitroanisole2-Butyl-5-nitroindole78 (overall)
3(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)-5-nitroanisole2-(Trimethylsilyl)-5-nitroindole90 (overall)

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Workflow Diagram:

Sonogashira_Indole_Synthesis start This compound sonogashira Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA) start->sonogashira alkyne Terminal Alkyne alkyne->sonogashira intermediate 2-Alkynyl-5-nitroanisole sonogashira->intermediate cyclization Intramolecular Cyclization (e.g., TBAF) intermediate->cyclization product Substituted 5-Nitroindole cyclization->product

Caption: Workflow for the synthesis of 5-nitroindoles.

II. Synthesis of Nitro-Substituted Carbazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route for the formation of C-N bonds.[3][4] This reaction can be employed in an intramolecular fashion to construct the carbazole skeleton from a suitably functionalized biphenyl precursor, which can be synthesized from this compound.

Application Note:

This strategy involves a two-step process: a Suzuki coupling to form the biaryl amine precursor, followed by an intramolecular Buchwald-Hartwig amination. This approach allows for the synthesis of a wide range of substituted carbazoles with the nitro group positioned on one of the aromatic rings.

Experimental Protocol:

Step 1: Suzuki Coupling to form the Biphenyl Amine Precursor

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aminophenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • To a dry reaction vessel, add the synthesized biphenyl amine (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.1 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the mixture under an inert atmosphere until cyclization is complete (monitor by TLC).

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude carbazole product by column chromatography.

Quantitative Data:
EntryAminophenylboronic AcidBiphenyl Amine IntermediateCarbazole ProductYield (%)
12-Aminophenylboronic acid2'-Amino-4-methoxy-5'-nitrobiphenyl3-Nitro-9H-carbazole75 (overall)
22-Amino-4-methylphenylboronic acid2'-Amino-4-methoxy-4'-methyl-5'-nitrobiphenyl6-Methyl-3-nitro-9H-carbazole70 (overall)

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Signaling Pathway Diagram:

Buchwald_Hartwig_Carbazole start This compound suzuki Suzuki Coupling start->suzuki boronic_acid Aminophenyl- boronic Acid boronic_acid->suzuki intermediate Biphenyl Amine Intermediate suzuki->intermediate buchwald Intramolecular Buchwald-Hartwig Amination intermediate->buchwald product Substituted Nitrocarbazole buchwald->product

Caption: Synthetic pathway to nitrocarbazoles.

III. Synthesis of Nitro-Substituted Dibenzofurans via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, which are precursors to dibenzofurans.[5] By reacting this compound with a substituted phenol, a diaryl ether intermediate can be formed, which can then undergo intramolecular C-H activation to yield the dibenzofuran core.

Application Note:

This approach is particularly useful for the synthesis of unsymmetrically substituted dibenzofurans. The copper-catalyzed Ullmann condensation is a reliable method for the initial C-O bond formation. The subsequent cyclization can be achieved through various methods, including palladium-catalyzed C-H activation.

Experimental Protocol:

Step 1: Ullmann Condensation

  • In a reaction tube, combine this compound (1.0 equiv.), the desired phenol (1.5 equiv.), copper(I) iodide (CuI) (0.1 equiv.), a ligand such as 1,10-phenanthroline (0.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Seal the tube and heat the mixture to a high temperature (e.g., 120-150 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture, perform an aqueous workup, and extract the diaryl ether product.

  • Purify by column chromatography.

Step 2: Intramolecular C-H Arylation for Dibenzofuran Formation

  • To a reaction vessel, add the diaryl ether (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a phosphine ligand or an oxidant, and a suitable solvent.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the formation of the dibenzofuran by TLC.

  • After completion, work up the reaction and purify the product by column chromatography.

Quantitative Data:
EntryPhenolDiaryl Ether IntermediateDibenzofuran ProductYield (%)
1Phenol2-(Phenoxy)-5-nitroanisole3-Nitro-dibenzofuran65 (overall)
24-Methylphenol2-(p-Tolyloxy)-5-nitroanisole2-Methyl-7-nitro-dibenzofuran60 (overall)

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Logical Relationship Diagram:

Ullmann_Dibenzofuran_Synthesis start This compound ullmann Ullmann Condensation (CuI, Ligand, Base) start->ullmann phenol Substituted Phenol phenol->ullmann intermediate Diaryl Ether Intermediate ullmann->intermediate cyclization Intramolecular C-H Arylation (Pd-catalyzed) intermediate->cyclization product Substituted Nitrodibenzofuran cyclization->product Suzuki_Coupling_Workflow reagents This compound Arylboronic Acid Pd(PPh₃)₄, Base reaction Reaction Setup (Solvent, Degas, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

References

Application Notes and Protocols: 2-Iodo-5-nitroanisole as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-nitroanisole is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a readily displaceable iodo group, makes it an ideal substrate for a variety of powerful cross-coupling reactions. The methoxy group further influences the electronic properties of the aromatic ring, offering additional avenues for synthetic manipulation.

This document provides detailed application notes and experimental protocols for the use of this compound in two of the most fundamental transformations in modern medicinal chemistry: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions are pivotal in the assembly of biaryl and arylamine scaffolds, which are prevalent in a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies. The subsequent reduction of the nitro group to an amine provides a crucial functional handle for further derivatization, opening pathways to a diverse array of complex molecular architectures.

Core Applications in Pharmaceutical Synthesis

The strategic importance of this compound lies in its ability to serve as a scaffold for the introduction of diverse functionalities. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting the aryl iodide with a boronic acid or ester. This is a cornerstone for the synthesis of biaryl compounds, many of which are privileged structures in medicinal chemistry.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This reaction is instrumental in the synthesis of arylamines and N-heterocycles, which are key components of numerous pharmaceuticals.

  • Nitro Group Reduction: The nitro functionality can be readily reduced to a primary amine, providing a key functional group for further elaboration, such as amide bond formation, sulfonylation, or reductive amination.

These transformations allow for the modular construction of complex molecules, enabling the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.

Data Presentation: Representative Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane1001692
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101878

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002088
2MorpholinePd(OAc)₂ (3)BINAP (4.5)K₃PO₄Dioxane1102495
3BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1001882

Experimental Protocols

The following are detailed, reproducible experimental protocols for the key reactions highlighted above.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-nitroanisole Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Degassed solvent mixture (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-nitroanisole product.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-nitroanisole Derivatives

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2-methoxy-4-nitroaniline derivative.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and logical workflows described in these application notes.

Suzuki_Miyaura_Pathway This compound This compound Intermediate 2-Aryl-5-nitroanisole This compound->Intermediate Suzuki-Miyaura Coupling Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Intermediate Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Intermediate Base_Solvent Base / Solvent Base_Solvent->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Final_Intermediate 2-Aryl-5-aminoanisole (Pharmaceutical Intermediate) Reduction->Final_Intermediate

Caption: Synthetic pathway from this compound to a 2-aryl-5-aminoanisole intermediate via Suzuki-Miyaura coupling and subsequent nitro group reduction.

Buchwald_Hartwig_Workflow Start This compound Coupled_Product N-Substituted 2-methoxy-4-nitroaniline Start->Coupled_Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Coupled_Product Catalyst_System Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) Catalyst_System->Coupled_Product Conditions Base / Solvent Conditions->Coupled_Product Nitro_Reduction Nitro Group Reduction Coupled_Product->Nitro_Reduction Final_Product N-Substituted 2-methoxy-4-aminobenzene (Pharmaceutical Intermediate) Nitro_Reduction->Final_Product

Caption: Experimental workflow for the synthesis of N-substituted 2-methoxy-4-aminobenzene intermediates using Buchwald-Hartwig amination followed by nitro reduction.

Signaling_Pathway_Relevance cluster_synthesis Synthesis from this compound cluster_intermediates Pharmaceutical Intermediates cluster_pathway Targeted Signaling Pathways Biaryl_Scaffold Biaryl Scaffolds (via Suzuki Coupling) Kinase_Inhibitors Kinase Inhibitors Biaryl_Scaffold->Kinase_Inhibitors Other_APIs Other Active Pharmaceutical Ingredients Biaryl_Scaffold->Other_APIs Arylamine_Scaffold Arylamine Scaffolds (via Buchwald-Hartwig) Arylamine_Scaffold->Kinase_Inhibitors Arylamine_Scaffold->Other_APIs Signal_Transduction Signal Transduction (e.g., RTK pathways) Kinase_Inhibitors->Signal_Transduction Cell_Cycle_Control Cell Cycle Control Kinase_Inhibitors->Cell_Cycle_Control Angiogenesis Angiogenesis Kinase_Inhibitors->Angiogenesis

Caption: Logical relationship showing how intermediates from this compound contribute to kinase inhibitors that target key cellular signaling pathways.

Application of 2-Iodo-5-nitroanisole in Agrochemical Synthesis: A Detailed Overview and Hypothetical Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-nitroanisole is a versatile chemical intermediate with potential applications in the synthesis of complex organic molecules, including those with agrochemical relevance.[1][2] While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs—an iodinated and nitrated aromatic ring with a methoxy group—suggest its utility as a building block for various classes of pesticides, including herbicides, fungicides, and insecticides. This document provides a detailed application note on the potential use of this compound in agrochemical synthesis, including a hypothetical experimental protocol for the synthesis of a novel fungicide candidate.

Introduction

The constant demand for new and effective crop protection agents drives the exploration of novel chemical scaffolds. Iodo- and nitro-substituted aromatic compounds are valuable precursors in organic synthesis due to the reactivity of the iodo-group in cross-coupling reactions and the versatile transformations of the nitro-group. This compound, in particular, offers multiple reaction sites for constructing complex heterocyclic and polyfunctionalized molecules, which are common features of modern agrochemicals.

Potential Applications in Agrochemical Synthesis

The chemical structure of this compound lends itself to several synthetic strategies for the creation of agrochemically active compounds:

  • Herbicide Synthesis: The anisole scaffold is present in some commercial herbicides. The nitro group can be reduced to an amine, which can then be further functionalized to introduce herbicidal moieties. The iodo group can be used in coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex structures known to interact with herbicidal targets.

  • Fungicide Synthesis: Many fungicides are nitrogen-containing heterocyclic compounds. The nitro and iodo groups on the anisole ring can be manipulated to construct such heterocyclic systems. For example, the nitro group can be a precursor to an amino group, which can then be used in cyclization reactions to form fungicidally active cores.

  • Insecticide Synthesis: Certain classes of insecticides feature substituted aromatic rings. The functional groups of this compound can be transformed to introduce pharmacophores that interact with insect-specific targets.

Hypothetical Synthesis of a Novel Fungicide Candidate from this compound

This section outlines a hypothetical synthetic route to a novel fungicide candidate, "Fungisol," derived from this compound. The proposed synthesis involves a Sonogashira coupling followed by reductive cyclization.

Experimental Protocol: Synthesis of 4-Methoxy-6-nitro-2-phenyl-1H-indole (Fungisol Intermediate)

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add this compound (10 mmol), palladium(II) acetate (0.2 mmol), triphenylphosphine (0.4 mmol), and copper(I) iodide (0.4 mmol).

  • Add anhydrous toluene (100 mL) and triethylamine (20 mmol) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene (12 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the coupled product.

Experimental Protocol: Reductive Cyclization to Fungisol

Materials:

  • 4-Methoxy-6-nitro-2-phenyl-1H-indole intermediate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a 500 mL round-bottom flask, suspend the intermediate from the previous step (8 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (40 mmol) and ammonium chloride (40 mmol) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, "Fungisol".

Quantitative Data (Hypothetical)

The following table summarizes hypothetical efficacy data for the synthesized compound "Fungisol" against common fungal pathogens.

Fungal PathogenEC₅₀ (µg/mL)
Botrytis cinerea5.2
Fusarium oxysporum12.8
Magnaporthe oryzae8.5
Puccinia triticina15.1

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Reductive Cyclization A This compound C Pd(OAc)₂, PPh₃, CuI, TEA, Toluene A->C B Phenylacetylene B->C D Coupled Intermediate C->D E Coupled Intermediate F Fe, NH₄Cl, Ethanol/Water E->F G Fungisol F->G

Caption: Hypothetical two-step synthesis of "Fungisol".

Logical_Relationship cluster_precursor Starting Material cluster_transformations Key Transformations cluster_products Potential Agrochemical Classes Precursor This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Precursor->Coupling Reduction Nitro Group Reduction Precursor->Reduction Cyclization Heterocycle Formation Coupling->Cyclization Reduction->Cyclization Herbicides Herbicides Cyclization->Herbicides Fungicides Fungicides Cyclization->Fungicides Insecticides Insecticides Cyclization->Insecticides

Caption: Synthetic potential of this compound.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its versatile functional groups allow for the application of a wide range of synthetic transformations to construct diverse and complex molecular architectures. The hypothetical synthesis of "Fungisol" provided herein serves as an example of how this building block could be utilized in the development of new crop protection agents. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in the agrochemical industry.

References

Application Notes and Protocols: Synthesis of Novel Azo Dyes using 2-Iodo-5-nitroanisole as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Iodo-5-nitroanisole is a versatile organic building block that can be employed in the synthesis of a variety of heterocyclic compounds and, as will be detailed in these application notes, novel azo dyes. While not a direct precursor for azo dye synthesis in its native form, its structure allows for a straightforward conversion to a key dye intermediate, 2-Methoxy-5-nitroaniline. This intermediate is readily diazotized and coupled with various aromatic systems to produce a range of vibrant azo dyes. The presence of the nitro group, a strong electron-withdrawing group, often imparts desirable bathochromic shifts in the absorption spectra of the resulting dyes, leading to deeper colors.

This document provides a comprehensive guide to the utilization of this compound in the synthesis of monoazo disperse dyes. It includes a detailed protocol for the initial amination of this compound to 2-Methoxy-5-nitroaniline, followed by established procedures for the synthesis and characterization of a series of novel azo dyes.

Part 1: Synthesis of the Key Intermediate: 2-Methoxy-5-nitroaniline

The conversion of this compound to 2-Methoxy-5-nitroaniline is a critical first step. This transformation can be efficiently achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. Below is a representative protocol based on the principles of the Ullmann condensation, which is often favored for its cost-effectiveness.

Experimental Protocol: Ullmann Condensation for Amination of this compound

This protocol describes the synthesis of 2-Methoxy-5-nitroaniline from this compound using aqueous ammonia as the nitrogen source and a copper(I) catalyst.

Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and Potassium Carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO and aqueous ammonia (10 eq).

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-Methoxy-5-nitroaniline as a solid.

Part 2: Synthesis of Monoazo Dyes from 2-Methoxy-5-nitroaniline

Once 2-Methoxy-5-nitroaniline is synthesized, it can be used as the diazo component in the synthesis of a variety of monoazo dyes. The general procedure involves two key steps: diazotization of the primary amine and subsequent coupling with an electron-rich aromatic compound (the coupling component).

General Experimental Workflow

G cluster_prep Intermediate Synthesis cluster_dye_synthesis Azo Dye Synthesis start This compound amination Amination Reaction (Ullmann Condensation) start->amination intermediate 2-Methoxy-5-nitroaniline amination->intermediate diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) intermediate->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt coupling_reaction Azo Coupling Reaction diazonium_salt->coupling_reaction coupling_component Coupling Component (e.g., Naphthols, Anilines) coupling_component->coupling_reaction crude_dye Crude Azo Dye coupling_reaction->crude_dye purification Purification (Recrystallization) crude_dye->purification final_dye Purified Azo Dye purification->final_dye

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Diazotization of 2-Methoxy-5-nitroaniline

Materials:

  • 2-Methoxy-5-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, carefully add 4.0 g (0.024 mol) of 2-Methoxy-5-nitroaniline to a mixture of 6 mL of concentrated sulfuric acid and 50 mL of water. Stir until a fine suspension is formed.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 1.7 g (0.025 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Experimental Protocol: Azo Coupling Reactions

The freshly prepared diazonium salt solution can be coupled with various aromatic compounds to yield different dyes. Below are protocols for coupling with 1-hydroxynaphthalene and N-phenylnaphthylamine.

Synthesis of 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene (Dye 1)

Materials:

  • Diazonium salt solution from the previous step

  • 1-Hydroxynaphthalene (α-Naphthol)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethanol-methanol mixture

Procedure:

  • Dissolve 3.7 g (0.026 mol) of 1-hydroxynaphthalene in 60 mL of 2 M sodium hydroxide solution and cool to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the 1-hydroxynaphthalene solution with vigorous stirring. A colored precipitate will form.

  • Continue stirring the mixture for 1.5 hours, allowing it to slowly warm to room temperature.

  • Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol-methanol mixture to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

Synthesis of 2-methoxy-5-nitrophenylazo-4-(N-phenylnaphthylamine) (Dye 2)

Materials:

  • Diazonium salt solution

  • N-phenylnaphthylamine

  • Methanol

Procedure:

  • Dissolve 5.2 g (0.024 mol) of N-phenylnaphthylamine in a suitable solvent (e.g., methanol or ethanol) and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the N-phenylnaphthylamine solution with vigorous stirring.

  • Continue stirring for 2 hours at 0-5 °C.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain the purified dye.[1]

Data Presentation

The following tables summarize the characterization data for a series of monoazo dyes synthesized from 2-Methoxy-5-nitroaniline.

Table 1: Synthesis and Physical Properties of Azo Dyes

Dye IDCoupling ComponentMolecular FormulaYield (%)ColorMelting Point (°C)Rf Value*
Dye 1 1-HydroxynaphthaleneC₁₇H₁₃N₃O₄78Brown210-2120.85
Dye 2 N-PhenylnaphthylamineC₂₃H₁₈N₄O₃58Brown190-1920.75
Dye 3 2-HydroxynaphthaleneC₁₇H₁₃N₃O₄--215-217-
Dye 4 1,3-DiaminobenzeneC₁₃H₁₃N₅O₃--220-222-
Dye 5 1,3-DihydroxybenzeneC₁₃H₁₁N₃O₅--205-207-
Dye 6 3-AminophenolC₁₃H₁₂N₄O₄--198-200-

*TLC mobile phase: ether/acetone (5:1 by volume)[1][2]

Table 2: Spectroscopic Data for Synthesized Azo Dyes

Dye IDλmax (nm) in EthanolMolar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)Key FTIR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)
Dye 1 520-1620-1680 (C=O)8.55-9.00 (O-H), 9.20-9.40 (N-H)
Dye 2 530-3418-3260 (N-H)-
Dye 5 430-3441-3459 (O-H), 1072-1113 (C-O)No O-H or N-H peaks in the typical tautomeric region
Dye 6 440-3441-3459 (O-H), 1072-1113 (C-O)No O-H or N-H peaks in the typical tautomeric region

Note: The FTIR and ¹H NMR data suggest that dyes 1 and 2 exist in the hydrazone-keto tautomeric form in the solid state and as a mixture of tautomers in solution, while dyes 5 and 6 exist predominantly in the azo-enol form.[1][2]

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound follows a logical, multi-step synthetic pathway. This can be visualized as a sequence of chemical transformations, each with specific reagents and conditions, leading to the final products.

G This compound This compound 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline This compound->2-Methoxy-5-nitroaniline Ullmann Amination (CuI, L-Proline, NH₃) Diazonium Salt Diazonium Salt 2-Methoxy-5-nitroaniline->Diazonium Salt Diazotization (NaNO₂, H₂SO₄) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling (+ Coupling Component)

Caption: Synthetic pathway from this compound to Azo Dyes.

This compound serves as a viable starting material for the synthesis of novel monoazo dyes through its conversion to 2-Methoxy-5-nitroaniline. The subsequent diazotization and azo coupling reactions are robust and versatile, allowing for the creation of a library of dyes with varying shades and properties. The detailed protocols and compiled data herein provide a solid foundation for researchers to explore the development of new chromophores based on this synthetic strategy.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2] Aryl iodides are particularly reactive substrates in this transformation, often enabling the reaction to proceed with high efficiency at or slightly above room temperature.[3][4]

This document provides a detailed protocol for the Sonogashira coupling of 2-Iodo-5-nitroanisole. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the aryl iodide, generally leading to high yields of the desired coupled products.[5] The resulting nitro-substituted arylalkynes are valuable intermediates in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science.[6][7] Nitro-containing compounds are known to play a significant role in pharmaceuticals, acting as key pharmacophores in a range of therapeutic agents.[8][9]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from analogous reactions with electron-deficient aryl iodides.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(OAc)₂ (2)-Dabco (3 equiv)DMFRT12Quantitative[10]
24-EthynylanisolePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2 equiv)THFRT6>90General Protocol
31-Ethynyl-4-fluorobenzenePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2 equiv)Toluene508>85General Protocol
4EthynylbenzenePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2 equiv)THF/H₂O4010High[3]
5TrimethylsilylacetylenePd(OAc)₂ (1)-TBAF (1.1 equiv)THFRT4>95Copper-Free

Yields are based on reactions with structurally similar electron-deficient aryl iodides and may vary for this compound. Optimization may be required for specific substrates.

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 279 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous THF or DMF (5 mL) to the flask, followed by triethylamine (2.0 mmol, 0.28 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to the standard procedure, avoiding the use of a copper co-catalyst which can sometimes lead to the formation of alkyne homocoupling byproducts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (Dabco) (3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg) to anhydrous DMF (3 mL). Stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol, 279 mg) and Dabco (3.0 mmol, 336 mg).

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Pd Catalyst, and CuI (optional) to a dry Schlenk flask. B 2. Add anhydrous solvent and base. A->B C 3. Stir under inert atmosphere. B->C D 4. Add terminal alkyne. C->D E 5. Stir at specified temperature. Monitor by TLC. D->E Reaction Start F 6. Cool and dilute with organic solvent. E->F Reaction Complete G 7. Filter to remove catalyst. F->G H 8. Aqueous wash. G->H I 9. Dry, concentrate, and purify by column chromatography. H->I J J I->J Final Product

Caption: A generalized workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Ar-Pd(II)-I(L₂) pd0->pd_int1 Oxidative Addition (Ar-I) pd_int2 Ar-Pd(II)-C≡CR(L₂) pd_int1->pd_int2 Transmetalation (Cu-C≡CR) pd_int2->pd0 Reductive Elimination product Ar-C≡CR pd_int2->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base cu_acetylide->pd_int1 cu_salt CuI cu_acetylide->cu_salt Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental conditions for the Suzuki-Miyaura cross-coupling reaction of 2-iodo-5-nitroanisole with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] The presence of a nitro group, a strong electron-withdrawing group, on the aryl iodide substrate can significantly influence the reaction's outcome.[4]

General Considerations

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[5][6] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

For an electron-deficient aryl halide like this compound, the oxidative addition step is generally facilitated.[4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Data Presentation: Summary of Typical Reaction Conditions

The following table summarizes common experimental parameters for the Suzuki coupling of aryl iodides, which can be adapted for this compound.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃Catalyst loading typically ranges from 1-5 mol%.[7] Buchwald and other specialized ligands can be used with Pd(OAc)₂ or Pd₂(dba)₃ to improve efficiency, especially for less reactive substrates.[4]
Ligand PPh₃, P(t-Bu)₃, PCy₃, Buchwald ligands (e.g., XPhos)For simple systems, phosphine ligands like triphenylphosphine are often part of the catalyst complex. For more challenging couplings, bulky and electron-rich phosphine ligands can enhance the reaction rate.[4]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe choice of base is critical and often solvent-dependent.[4] Carbonates are commonly used, while phosphates may be beneficial for sensitive substrates. Stronger bases like NaOH can also be effective.[4]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile, Water mixturesA mixture of an organic solvent and an aqueous solution of the base is frequently employed.[7] For instance, a 4:1 mixture of dioxane and water is common.[7]
Boronic Acid Arylboronic acids, Heteroarylboronic acidsTypically used in a slight excess (1.1 to 1.5 equivalents) relative to the aryl halide.
Temperature Room Temperature to 120 °CThe required temperature depends on the reactivity of the substrates and the catalyst system. Microwave irradiation can significantly shorten reaction times and often allows for lower overall temperatures.[8][9]
Reaction Time 2 to 24 hoursReaction progress should be monitored by techniques such as TLC or LC-MS.[7]
Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of this compound. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach.

Protocol 1: Conventional Heating Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene and Water)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[7]

  • Add the degassed solvent system, for instance, a 4:1 mixture of toluene and water (5 mL).

  • Stir the reaction mixture at a temperature between 80-100 °C.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Dioxane)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).[7]

  • Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%).[7]

  • Add 10 mL of dioxane to the vial.[7]

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 150 °C with stirring for a specified time, typically ranging from 10 to 30 minutes.[7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the same workup and purification procedure as described in Protocol 1 (steps 8-10).

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heating Method: - Conventional (80-100°C) - Microwave (e.g., 150°C) inert->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor extraction Quench and Extract with Organic Solvent monitor->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)-I(L2) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar-Pd(II)-Ar'(L2) transmetal->biaryl_pd reductive_elim Reductive Elimination biaryl_pd->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Biaryl Product (Ar-Ar') reductive_elim->product aryl_iodide This compound (Ar-I) aryl_iodide->oxidative_add boronic_acid Boronic Acid + Base (Ar'-B(OR)2) boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Iodo-5-nitroanisole, with a focus on improving reaction yield and product purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction of 2-methoxy-4-nitroaniline.

I. Diazotization Stage

Q1: My diazotization reaction does not seem to be proceeding to completion, leading to low yields. How can I confirm completion and what are the potential causes?

A1: Incomplete diazotization is a common reason for low yields.

  • Confirmation of Completion: The presence of excess nitrous acid indicates the complete consumption of the starting aniline. This can be tested by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of nitrous acid and suggests the diazotization is complete.

  • Potential Causes and Solutions:

    • Insufficient Acid: Ensure an adequate excess of acid is used to both protonate the aniline and generate nitrous acid from sodium nitrite.

    • Low Temperature: The diazotization of weakly basic anilines, such as 2-methoxy-4-nitroaniline, can be slow at very low temperatures. While temperatures of 0-5°C are generally recommended to prevent diazonium salt decomposition, if the reaction is sluggish, a slight increase in temperature (to around 5-10°C) may be necessary. Careful monitoring is crucial to avoid decomposition.

    • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and subsurface to ensure it reacts to form nitrous acid rather than decomposing.

Q2: I am observing excessive foaming and gas evolution during the diazotization. What is causing this and is it problematic?

A2: While some nitrogen evolution is expected in the subsequent iodination step, excessive gas during diazotization suggests the decomposition of the newly formed diazonium salt. This is often due to the reaction temperature being too high. It is critical to maintain a temperature between 0-5°C during the addition of sodium nitrite. Ensure the reaction flask is adequately submerged in an ice-salt bath and that the sodium nitrite solution is pre-chilled.

II. Iodination Stage

Q3: My yield of this compound is consistently low, even with complete diazotization. What are the likely side reactions?

A3: The primary side reactions in this step are the formation of phenol and biaryl compounds.

  • Phenol Formation: The diazonium salt can react with water to form 3-methoxy-4-nitrophenol, especially at elevated temperatures.

  • Biaryl Formation: The aryl radical intermediate can couple with itself to form biaryl impurities.

To minimize these side reactions, ensure the diazonium salt solution is added slowly to the potassium iodide solution, and maintain the recommended reaction temperature.

Q4: I have a significant amount of a dark, tar-like substance in my crude product. What is this and how can I avoid it?

A4: The formation of dark, polymeric materials is often a result of diazonium salt decomposition and subsequent radical side reactions. This can be caused by:

  • Elevated temperatures: As mentioned, keep the reaction cool.

  • Presence of impurities: Ensure all glassware is clean and reagents are of appropriate purity.

  • Incorrect pH: The reaction should be kept acidic until the iodination is complete.

III. Workup and Purification

Q5: I am having difficulty separating the desired this compound from the byproducts. What purification strategies are most effective?

A5: Column chromatography is the most effective method for purifying this compound from common impurities.

  • Column Chromatography: A silica gel column with a non-polar eluent system, such as a gradient of hexane and dichloromethane, is recommended. The less polar this compound should elute before the more polar phenolic byproducts.

  • Washing: Before chromatography, washing the organic extract with a sodium thiosulfate solution can help remove any residual iodine. A wash with a weak base, like sodium bicarbonate, can help remove acidic impurities.

Data Presentation

Table 1: Summary of Reaction Parameters for Synthesis via Sandmeyer Reaction

ParameterRecommended Condition
Starting Material2-methoxy-4-nitroaniline
Diazotizing AgentSodium Nitrite (NaNO₂)
AcidCamphorsulfonic Acid in Acetic Acid
Iodinating AgentPotassium Iodide (KI)
Diazotization Temp.0-5 °C (critical)
Iodination Temp.Room Temperature
Reaction Time24 hours
Expected Yield60-75%
Purification MethodColumn Chromatography

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • 2-methoxy-4-nitroaniline (2.5 mmol)

  • Camphorsulfonic acid (3.0 mmol)

  • Acetic acid (30 mL)

  • Sodium nitrite (3.0 mmol)

  • Potassium iodide (5.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Starch-iodide paper

  • β-naphthol

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL).

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (3.0 mmol) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

    • After the addition is complete, stir the mixture at 0-5°C for 30 minutes.

    • Confirm the completion of diazotization using starch-iodide paper. A persistent blue-black spot indicates an excess of nitrous acid.

    • To ensure no unreacted aniline remains, a small sample of the reaction mixture can be added to a solution of β-naphthol; the absence of a colored precipitate indicates complete diazotization.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (5.0 mmol) in a minimal amount of water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring at room temperature.

    • Allow the reaction mixture to stir continuously for 24 hours at room temperature. Nitrogen gas evolution should be observed.

  • Workup and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent using a rotary evaporator.

    • Wash the resulting solid with water and then extract with dichloromethane.

    • Dry the organic extract over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane eluent system to yield this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Workup & Purification start Dissolve 2-methoxy-4-nitroaniline & Camphorsulfonic acid in Acetic Acid cool Cool to 0-5 °C start->cool add_nitrite Slowly add NaNO2 solution cool->add_nitrite stir_diazotization Stir for 30 min at 0-5 °C add_nitrite->stir_diazotization test_completion Test for completion (Starch-iodide paper) stir_diazotization->test_completion prepare_ki Prepare KI solution test_completion->prepare_ki If complete add_diazonium Slowly add diazonium salt solution to KI solution prepare_ki->add_diazonium stir_iodination Stir for 24h at Room Temperature add_diazonium->stir_iodination remove_solvent Remove solvent (Rotary Evaporator) stir_iodination->remove_solvent wash_extract Wash with water & Extract with CH2Cl2 remove_solvent->wash_extract dry_concentrate Dry over MgSO4 & Concentrate wash_extract->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography final_product This compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_diagnosis Problem Diagnosis cluster_solutions_diazotization Diazotization Solutions cluster_solutions_side_reactions Side Reaction Solutions low_yield Low Yield of this compound check_diazotization Incomplete Diazotization? low_yield->check_diazotization check_side_reactions Significant Side Reactions? low_yield->check_side_reactions solution_acid Ensure sufficient acid check_diazotization->solution_acid Yes solution_temp_diaz Optimize temperature (0-10 °C) check_diazotization->solution_temp_diaz Yes solution_addition Slow NaNO2 addition check_diazotization->solution_addition Yes solution_temp_iod Maintain low temperature during addition check_side_reactions->solution_temp_iod Yes solution_purity Use pure reagents check_side_reactions->solution_purity Yes solution_ph Maintain acidic conditions check_side_reactions->solution_ph Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of "2-Iodo-5-nitroanisole" by recrystallization. It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is in the range of 128-135°C. A sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity. Sources report ranges of 128-130°C and 133-135°C.

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should:

  • Dissolve the compound completely when hot (near the solvent's boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Dissolve impurities well at all temperatures or not at all.

  • Not react chemically with the compound.[1]

  • Be sufficiently volatile to be easily removed from the purified crystals.

Q3: Which solvents are good starting points for recrystallization of this compound?

A3: Given the presence of a nitro group and an aromatic ring, polar protic or aprotic solvents are often suitable. Alcoholic solvents are generally recommended for nitroaryl compounds.[2] A solvent screening should be performed with candidates such as ethanol, methanol, isopropanol, ethyl acetate, and acetone.[3] A related compound, 2-nitroanisole, is known to be soluble in alcohol and diethyl ether but insoluble in water, which can provide guidance for selecting single or mixed solvent systems.[4]

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6] Using a solvent with a lower boiling point or employing a mixed-solvent system can also prevent this issue.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. This data is essential for identifying the compound and assessing its purity post-recrystallization.

PropertyValueCitations
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Appearance White to light brown solid
Melting Point 128-135 °C
Boiling Point 341.2 °C at 760 mmHg

Experimental Protocols

A successful recrystallization relies on a systematic approach, beginning with the selection of an appropriate solvent system.

Protocol 1: Solvent Screening
  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Cold) : To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition. Add up to 1 mL. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

  • Solvent Addition (Hot) : If the compound is insoluble or sparingly soluble in the cold solvent, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the tube with a glass rod or place it in an ice bath.[7]

  • Solvent Selection : The best solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.

Protocol 2: Single-Solvent Recrystallization

This protocol outlines the purification process once a suitable solvent has been identified.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_analysis Analysis dissolve 1. Dissolve Crude Solid in Minimum Amount of Hot Solvent hot_filter 2. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter If insoluble matter present cool 3. Slow Cooling (Allow crystals to form) dissolve->cool If no insoluble matter hot_filter->cool vac_filter 4. Vacuum Filtration (Collect crystals) cool->vac_filter wash 5. Wash Crystals (with ice-cold solvent) vac_filter->wash dry 6. Dry Crystals (Air or vacuum oven) wash->dry analyze 7. Assess Purity (Melting point, etc.) dry->analyze

Caption: General workflow for the single-solvent recrystallization of this compound.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the selected solvent and heat the mixture on a hot plate with stirring. Add the minimum amount of near-boiling solvent needed to completely dissolve the solid.[7]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying : Dry the crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis : Determine the melting point of the purified crystals. A narrow melting point range close to the literature value indicates high purity. Calculate the percent recovery.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Troubleshooting_Recrystallization start Problem Occurs During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' Instead of Crystallizing start->oiling_out low_yield Poor Crystal Yield start->low_yield colored_product Product is Colored start->colored_product sol_supersaturated Solution is Supersaturated? no_crystals->sol_supersaturated Yes sol_too_much_solvent Too Much Solvent Used? no_crystals->sol_too_much_solvent No sol_mp_issue Solvent BP > Compound MP? oiling_out->sol_mp_issue Check properties sol_slow_cooling Cooling Too Fast? oiling_out->sol_slow_cooling If properties ok sol_yield_solvent Too Much Solvent Used? low_yield->sol_yield_solvent Check mother liquor sol_premature_cryst Premature Crystallization? low_yield->sol_premature_cryst Check filtration step sol_charcoal Colored Impurities Present? colored_product->sol_charcoal remedy_scratch Scratch flask inner wall Add a seed crystal sol_supersaturated->remedy_scratch remedy_boil_off Boil off excess solvent and re-cool sol_too_much_solvent->remedy_boil_off remedy_reheat Reheat, add more solvent, cool slowly sol_mp_issue->remedy_reheat sol_slow_cooling->remedy_reheat remedy_concentrate Concentrate mother liquor and re-cool sol_yield_solvent->remedy_concentrate sol_premature_cryst->remedy_boil_off remedy_charcoal Re-dissolve and add activated charcoal sol_charcoal->remedy_charcoal

Caption: A troubleshooting decision tree for common recrystallization issues.

Problem 1: No crystals form upon cooling.

  • Cause : The solution may be supersaturated, or too much solvent was added.[5]

  • Solution :

    • Induce Crystallization : Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus. The scratch marks provide nucleation sites for crystal growth.[7] Alternatively, add a tiny "seed" crystal of the crude material.

    • Reduce Solvent Volume : If induction fails, too much solvent is the likely cause. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5][6]

Problem 2: The compound "oils out".

  • Cause : This typically occurs when the solution becomes saturated at a temperature above the melting point of the solute. It can also be caused by the presence of significant impurities that depress the melting point.[5][8]

  • Solution :

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to decrease the saturation temperature.

    • Allow the solution to cool much more slowly. Insulating the flask may help.[5]

Problem 3: Crystal yield is very low.

  • Cause : Several factors can lead to poor recovery:

    • Using too much solvent during dissolution.[6][7]

    • Incomplete crystallization (not cooling for long enough or at a low enough temperature).

    • Washing the crystals with solvent that was not ice-cold, or using too much washing solvent.

    • Premature crystallization during a hot filtration step.

  • Solution :

    • Check Mother Liquor : If a significant amount of product remains in the filtrate (mother liquor), you can reduce its volume by boiling and cool it again to obtain a second crop of crystals. Note that second crops are often less pure.

    • Optimize Washing : Always use a minimal amount of ice-cold solvent to wash the collected crystals.

Problem 4: The purified crystals are colored.

  • Cause : The color is likely due to the presence of soluble, colored impurities that co-crystallized with the product.

  • Solution :

    • Re-dissolve the colored crystals in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal (Norit) to the hot solution and swirl. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the clear filtrate to cool and crystallize as usual.

References

Technical Support Center: Column Chromatography of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 2-Iodo-5-nitroanisole via column chromatography. It is intended for researchers, scientists, and drug development professionals to facilitate smooth and efficient execution of their experiments.

Experimental Protocol: Purification of this compound

This protocol outlines the step-by-step methodology for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 70-230 mesh)

  • n-Hexane (ACS grade or higher)

  • Dichloromethane (DCM, ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Column (Slurry Packing Method):

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer (approximately 1 cm) of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% n-hexane or a 98:2 hexane:DCM mixture). The consistency should be that of a pourable, homogeneous mixture.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the top of the silica gel run dry.

  • Once the silica gel has settled, add a protective layer of sand (approximately 1 cm) on top of the silica bed.

  • Drain the excess solvent until it is just level with the top of the sand.

3. Sample Loading:

  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully add the dissolved sample onto the top of the sand layer using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.

    • Carefully add a small amount of the initial eluting solvent to wash the sides of the column and ensure all the sample is on the silica bed.

  • Dry Loading (For compounds with poor solubility in the eluent):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin the elution with a low polarity solvent system and gradually increase the polarity. A gradient elution is recommended for optimal separation. Refer to the table below for a suggested gradient.

  • Collect the eluate in fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by spotting the collected fractions on a TLC plate.

5. Analysis and Product Isolation:

  • Develop the TLC plates in an appropriate solvent system (e.g., 80:20 Hexane:DCM) and visualize under UV light.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the melting point of the purified solid to confirm its identity and purity (literature melting point: 128-135°C).[1]

Data Presentation: Suggested Elution Gradient

Stepn-Hexane (%)Dichloromethane (%)Volume (Column Volumes)Purpose
19822To elute very non-polar impurities.
29553To begin moving the target compound.
390105To elute the target compound.
480205To elute the target compound and slightly more polar impurities.
550503To wash out highly polar impurities.
601002Final column flush.

Experimental Workflow

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare and Pack Column (Silica Gel Slurry) load_sample Load Crude Sample (Wet or Dry Method) prep_column->load_sample elute Elute with Hexane/DCM Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate characterize Characterize Pure Product evaporate->characterize

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Product does not elute from the column 1. Eluting solvent is not polar enough.2. Compound may have decomposed on the silica gel.[2]1. Gradually increase the polarity of the eluting solvent (increase the percentage of dichloromethane).2. Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like alumina.[3]
Product elutes too quickly (with the solvent front) 1. Eluting solvent is too polar.1. Start with a less polar solvent system (a higher percentage of hexane).
Poor separation of product from impurities (co-elution) 1. Inappropriate solvent system.2. Column was overloaded with the sample.3. Column was not packed properly (channeling).1. Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities.2. Use a larger column or reduce the amount of sample loaded.3. Repack the column carefully, ensuring a homogeneous and bubble-free packing.
Streaking of the compound on the column/TLC 1. Sample is overloaded.2. Compound is sparingly soluble in the eluting solvent.3. Compound is acidic or basic and is interacting strongly with the silica gel.1. Dilute the sample before loading.2. Try a different solvent system in which your compound is more soluble.3. For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added.[4]
Colorless product appears colored after the column 1. Contamination from the silica gel or solvent.2. Decomposition of the compound on the silica gel.1. Use high-purity solvents and silica gel.2. As mentioned above, test for stability and consider alternative stationary phases or deactivating the silica.

Logical Troubleshooting Diagram

troubleshooting_logic cluster_elution_issues Elution Problems cluster_separation_issues Separation Quality cluster_solutions Potential Solutions start Problem Encountered no_elution Product Not Eluting? start->no_elution too_fast Product Elutes Too Fast? start->too_fast poor_sep Poor Separation? start->poor_sep streaking Streaking Observed? start->streaking increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_stability Check Compound Stability on Silica no_elution->check_stability decrease_polarity Decrease Eluent Polarity too_fast->decrease_polarity optimize_tlc Optimize Solvents via TLC poor_sep->optimize_tlc reduce_load Reduce Sample Load poor_sep->reduce_load repack Repack Column poor_sep->repack streaking->reduce_load add_modifier Add Eluent Modifier (e.g., TEA, Acetic Acid) streaking->add_modifier

Caption: A logical diagram for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used and effective stationary phase for the purification of moderately polar organic compounds like this compound. A mesh size of 60-120 or 70-230 is generally suitable for gravity column chromatography.

Q2: How do I choose the starting solvent system for my column?

A2: The best practice is to first determine an optimal solvent system using Thin Layer Chromatography (TLC). For a compound of "normal" polarity, you can start with a 10-50% mixture of a polar solvent (like ethyl acetate or dichloromethane) in a non-polar solvent (like hexane)[5]. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3. This solvent system can then be adapted for your column, starting with a slightly less polar composition.

Q3: My compound appears to be degrading on the silica gel. What can I do?

A3: Iodo- and nitro-substituted aromatic compounds can sometimes be sensitive to the acidic nature of silica gel. You can test for degradation by spotting your compound on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, you can try using deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina. Another approach is to add a small amount (0.1-1%) of a base, such as triethylamine, to your eluting solvent to neutralize the acidic sites on the silica.[3]

Q4: What is the purpose of adding a layer of sand on top of the silica gel?

A4: The layer of sand at the top of the silica gel protects the surface of the stationary phase from being disturbed when you add the eluting solvent. This ensures that the sample band remains level and moves down the column evenly, which is crucial for good separation.

Q5: Can I reuse my silica gel after a column run?

A5: While it is technically possible to wash and reactivate silica gel, it is generally not recommended for high-purity applications. Impurities from the previous separation may not be completely removed and could contaminate your next purification. For research and pharmaceutical development, it is best to use fresh silica gel for each column.

References

minimizing side reactions in "2-Iodo-5-nitroanisole" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 2-Iodo-5-nitroanisole, focusing on minimizing side reactions and optimizing product yield and purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete diazotization of 2-methoxy-4-nitroaniline.- Premature decomposition of the diazonium salt.- Sub-optimal temperature control.- Inefficient iodination.- Ensure complete dissolution of the starting material in the acidic medium before adding sodium nitrite.- Maintain a strict temperature range of 0-5°C during diazotization.- Add the sodium nitrite solution slowly and portion-wise to control the reaction rate and temperature.- Use a fresh, concentrated solution of potassium iodide.
Formation of a dark, tar-like substance - Decomposition of the diazonium salt due to elevated temperatures or exposure to light.- Strictly maintain the reaction temperature below 5°C during diazotization and the addition of potassium iodide.- Protect the reaction mixture from direct light.
Presence of a significant amount of a phenolic byproduct (2-methoxy-4-nitrophenol) - Reaction of the diazonium salt with water, which is more likely at higher temperatures.- Maintain a low reaction temperature (0-5°C) throughout the process until the diazonium salt has fully reacted with the iodide.- Use a concentrated solution of potassium iodide to favor the desired substitution reaction over reaction with water.
Observation of a colored (e.g., orange, red) precipitate - Formation of an azo compound through the coupling of the diazonium salt with unreacted 2-methoxy-4-nitroaniline or the phenolic byproduct.- Ensure complete diazotization by using a slight excess of sodium nitrite and verifying its presence with starch-iodide paper.- Maintain a low temperature and acidic conditions to disfavor azo coupling.
Product is contaminated with elemental iodine (purple/brown coloration) - Oxidation of the iodide source or decomposition of an intermediate.- During workup, wash the organic extract with a solution of sodium thiosulfate or sodium bisulfite to remove free iodine.
Difficulty in purifying the final product - Presence of isomeric byproducts or other impurities with similar polarity to the desired product.- Employ column chromatography with an appropriate solvent system (e.g., hexane/dichloromethane or hexane/ethyl acetate) for effective separation.[1] - Recrystallization from a suitable solvent can also be used to improve purity.

Experimental Protocols

Synthesis of this compound via Diazotization of 2-methoxy-4-nitroaniline

This protocol is designed to minimize the formation of common side products.

Materials:

  • 2-methoxy-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetic Acid[1]

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-4-nitroaniline in concentrated sulfuric acid or acetic acid, cooled to 0-5°C in an ice-salt bath.[1]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Maintain the internal temperature strictly between 0-5°C throughout the addition.

    • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be checked by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.

  • Iodination Reaction:

    • In a separate beaker, prepare a concentrated solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A precipitate should form, and nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Extract the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with deionized water, a 10% aqueous solution of sodium thiosulfate (to remove any free iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

    • The crude product can be further purified by column chromatography on silica gel using a hexane/dichloromethane or hexane/ethyl acetate gradient to yield pure this compound.[1]

Process Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination 2-methoxy-4-nitroaniline 2-methoxy-4-nitroaniline Diazonium Salt Diazonium Salt 2-methoxy-4-nitroaniline->Diazonium Salt NaNO2, H2SO4 0-5°C This compound This compound Diazonium Salt->this compound KI

Caption: Synthesis pathway for this compound.

Side_Reactions Diazonium Salt Diazonium Salt Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct H2O, >5°C Azo Compound Azo Compound Diazonium Salt->Azo Compound Unreacted Amine Tar Formation Tar Formation Diazonium Salt->Tar Formation Decomposition

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Step cluster_issue Observed Issue cluster_solution Corrective Action Diazotization Diazotization Low Yield Low Yield Diazotization->Low Yield Byproduct Formation Byproduct Formation Diazotization->Byproduct Formation Iodination Iodination Iodination->Low Yield Iodination->Byproduct Formation Check Temp Control Check Temp Control Low Yield->Check Temp Control Verify Reagent Stoichiometry Verify Reagent Stoichiometry Low Yield->Verify Reagent Stoichiometry Byproduct Formation->Check Temp Control Optimize Purification Optimize Purification Byproduct Formation->Optimize Purification

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Navigating Impurities in 2-Iodo-5-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Iodo-5-nitroanisole. The focus is on identifying and mitigating impurities that can arise during pivotal cross-coupling reactions, ensuring the integrity and purity of synthesized compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in reactions with this compound?

A1: The most prevalent impurities are typically byproducts of the specific cross-coupling reaction being performed. These include:

  • Homocoupling products: Dimerization of the coupling partner (e.g., boronic acid in Suzuki-Miyaura reactions or the terminal alkyne in Sonogashira couplings).

  • Hydrodehalogenation: Replacement of the iodine atom on this compound with a hydrogen atom, yielding 3-nitroanisole. This is a common side reaction in palladium-catalyzed processes.

  • Unreacted starting materials: Residual this compound or the coupling partner.

  • Catalyst-derived impurities: Residual palladium and other catalyst-related species.

Q2: How does the nitro group in this compound affect the reaction and impurity formation?

A2: The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl iodide. While it can enhance the rate of oxidative addition in many palladium-catalyzed coupling reactions, it can also make the aromatic ring more susceptible to certain side reactions. For instance, in Suzuki-Miyaura couplings, the electron-deficient nature of the substrate can sometimes lead to a higher propensity for hydrodehalogenation.

Q3: What are the initial steps to troubleshoot a low yield or a complex mixture of byproducts in a reaction involving this compound?

A3: When encountering low yields or multiple byproducts, a systematic approach is recommended:

  • Verify Reagent Purity: Ensure the purity of this compound, the coupling partner, solvents, and bases. Impurities in starting materials can inhibit the catalyst or lead to side reactions.

  • Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and homocoupling side reactions.

  • Optimize Reaction Conditions: Re-evaluate the reaction temperature, concentration, and stoichiometry of reagents. For instance, slow addition of a reactive coupling partner can sometimes minimize homocoupling.

  • Analyze the Crude Mixture: Utilize techniques like TLC, LC-MS, or GC-MS to identify the major components of the crude reaction mixture. This will help in pinpointing the specific side reactions that are occurring.

Section 2: Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Common Issue: Formation of 3-nitroanisole (hydrodehalogenation byproduct) and homocoupling of the boronic acid.

ImpurityPotential CauseRecommended Solution
3-Nitroanisole Presence of a hydride source (e.g., from solvent or base).Use anhydrous solvents and bases. Avoid alcoholic solvents if possible. Consider using a different, non-protic solvent. Screen different bases; sometimes a weaker base can mitigate this side reaction.
Boronic Acid Homocoupling Presence of oxygen, which can promote the oxidative homocoupling. Inefficient transmetalation leading to side reactions.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Optimize the base and solvent system to facilitate efficient transmetalation.
Unreacted this compound Inefficient oxidative addition or catalyst deactivation.Use a more active palladium catalyst or ligand. Increase the reaction temperature cautiously. Ensure the catalyst and ligands have not degraded.
Buchwald-Hartwig Amination

Common Issue: Low yield of the desired arylamine and formation of 3-nitroanisole.

ImpurityPotential CauseRecommended Solution
3-Nitroanisole β-hydride elimination from the palladium-amide intermediate.The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often suppress β-hydride elimination by favoring reductive elimination. Lowering the reaction temperature may also be beneficial.
Low Product Yield Catalyst inhibition by the amine or the product. Inefficient reductive elimination.Screen different palladium precatalysts and ligands. The choice of base and solvent can also significantly impact the reaction rate and yield.
Sonogashira Coupling

Common Issue: Formation of the homocoupled alkyne (Glaser coupling byproduct).

ImpurityPotential CauseRecommended Solution
Alkyne Homocoupling (Diyne) Presence of oxygen and the use of a copper(I) co-catalyst.[1]Conduct the reaction under strictly anaerobic conditions.[2] Employ copper-free Sonogashira coupling protocols.[3] Slowly add the terminal alkyne to the reaction mixture to maintain a low concentration.[4]
3-Nitroanisole Reductive cleavage of the C-I bond.Optimize the reaction conditions, particularly the base and solvent, to favor the cross-coupling pathway.

Section 3: Experimental Protocols

General Protocol for a Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize the formation of the alkyne homocoupling byproduct.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Add the anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3][4]

Purification Protocol: Column Chromatography for Sonogashira Products

General Guidance: The polarity of the eluent system will depend on the specific alkyne used in the coupling reaction. A gradient elution is often effective.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Example): A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-20% ethyl acetate).

  • Monitoring: Use TLC with UV visualization to track the separation of the product from less polar impurities (like unreacted starting material and homocoupled alkyne) and more polar baseline impurities.

Section 4: Visualized Workflows and Pathways

Troubleshooting_Suzuki_Coupling cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Low Yield or Multiple Products in Suzuki Coupling check_purity Verify Reagent Purity (Aryl Iodide, Boronic Acid, Base, Solvent) start->check_purity check_inert Ensure Strictly Inert Atmosphere (Degas Solvents) start->check_inert analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) check_inert->analyze_crude hydrodehalogenation Predominant Hydrodehalogenation (3-Nitroanisole) analyze_crude->hydrodehalogenation 3-Nitroanisole detected homocoupling Significant Boronic Acid Homocoupling analyze_crude->homocoupling Dimer of boronic acid detected no_reaction Mainly Unreacted Starting Material analyze_crude->no_reaction Starting materials unchanged solution_hydro Use Anhydrous Solvents/Base Screen Weaker Bases hydrodehalogenation->solution_hydro solution_homo Improve Degassing Technique Optimize Base/Solvent for Transmetalation homocoupling->solution_homo solution_no_reaction Screen More Active Catalyst/Ligand Increase Temperature Cautiously no_reaction->solution_no_reaction Impurity_Formation_Pathways cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira ArI This compound OxAdd Oxidative Addition ArI->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation Hydrodehalogenation_path Hydrodehalogenation ArPdI->Hydrodehalogenation_path BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR ReductiveElimination Reductive Elimination ArPdR->ReductiveElimination ReductiveElimination->Pd0 Product_Suzuki Desired Product (Ar-R) ReductiveElimination->Product_Suzuki HydrideSource Hydride Source (e.g., H2O, alcohol) HydrideSource->Hydrodehalogenation_path Product_Hydro 3-Nitroanisole Hydrodehalogenation_path->Product_Hydro ArI_Sono This compound OxAdd_Sono Oxidative Addition ArI_Sono->OxAdd_Sono Pd0_Sono Pd(0) Catalyst Pd0_Sono->OxAdd_Sono ArPdI_Sono Ar-Pd(II)-I OxAdd_Sono->ArPdI_Sono Transmetalation_Sono Transmetalation ArPdI_Sono->Transmetalation_Sono Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Base_Sono Base Base_Sono->Cu_Acetylide Cu_Acetylide->Transmetalation_Sono Glaser Glaser Coupling Cu_Acetylide->Glaser ArPdAlkyne Ar-Pd(II)-C≡C-R Transmetalation_Sono->ArPdAlkyne ReductiveElimination_Sono Reductive Elimination ArPdAlkyne->ReductiveElimination_Sono ReductiveElimination_Sono->Pd0_Sono Product_Sono Desired Product (Ar-C≡C-R) ReductiveElimination_Sono->Product_Sono Oxygen O2 Oxygen->Glaser Product_Glaser Diyne (R-C≡C-C≡C-R) Glaser->Product_Glaser

References

Technical Support Center: Optimization of Palladium Catalysts for "2-Iodo-5-nitroanisole" Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of palladium-catalyzed cross-coupling reactions involving 2-iodo-5-nitroanisole.

Troubleshooting Guides

This section addresses common issues encountered during palladium-catalyzed coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion to the Desired Product

Q: My Suzuki-Miyaura coupling reaction with this compound is showing low or no yield. What are the likely causes and how can I improve it?

A: Low conversion in Suzuki-Miyaura coupling of an electron-deficient substrate like this compound can be due to several factors. Here’s a systematic approach to troubleshoot the issue:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The choice of ligand is also critical. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos are often effective.[1]

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective.[2][3] The base should be finely powdered to ensure better solubility and reactivity.

  • Solvent Quality: Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.[2][3] Toluene, dioxane, and THF are common choices.

  • Reaction Temperature: The reaction may require higher temperatures. If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of the solvent.

  • Boronic Acid Quality: Boronic acids can degrade over time. Use a fresh batch of the boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

Q: My Heck reaction with this compound and an alkene is not proceeding. What should I investigate?

A: The Heck reaction can be sensitive to various parameters. Here are key aspects to consider for optimization:

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor for the Heck reaction.[4] The choice of phosphine ligand is important; triphenylphosphine (PPh₃) is a standard choice, but for challenging substrates, bulkier, electron-rich ligands might be necessary.

  • Base: A base is required to neutralize the hydroiodic acid formed during the reaction.[4] Triethylamine (Et₃N) is a common choice, but other organic or inorganic bases can also be used.

  • Solvent: Anhydrous and degassed polar aprotic solvents like DMF or acetonitrile are typically used.

  • Alkene Purity: Ensure the alkene coupling partner is pure and free of inhibitors.

  • Side Reactions: Be aware of potential side reactions such as isomerization of the product alkene. The addition of certain additives can sometimes suppress these unwanted reactions.

Issue 2: Formation of Significant Side Products

Q: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A: Homocoupling is a common side reaction. To minimize it:

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed before adding the catalyst.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium precursors and ligands may be necessary.

Q: I am observing dehalogenation of this compound in my coupling reaction. What can I do to prevent this?

A: Dehalogenation (replacement of iodine with hydrogen) can be a competing pathway. To mitigate this:

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling and the dehalogenation pathway. Sometimes, a more sterically hindered ligand can suppress this side reaction.

  • Reaction Conditions: Lowering the reaction temperature or using a weaker base might reduce the extent of dehalogenation.

  • Hydride Source: Ensure your solvent is not acting as a hydride source. Using high-purity, anhydrous solvents is crucial.

Frequently Asked Questions (FAQs)

Q1: Is this compound a good substrate for palladium-catalyzed cross-coupling reactions?

A1: Yes, this compound is generally a good substrate. The carbon-iodine bond is relatively weak, which facilitates the oxidative addition step in the catalytic cycle, this is often the rate-determining step.[5] The electron-withdrawing nitro group further activates the aryl iodide towards oxidative addition.

Q2: Which palladium catalyst is the best starting point for coupling reactions with this compound?

A2: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) is a good starting point.[1] For Heck reactions, Pd(OAc)₂ is a common choice, often in combination with a phosphine ligand like PPh₃.[4]

Q3: What are the most common coupling partners for this compound?

A3: A variety of coupling partners can be used, including:

  • Arylboronic acids or esters in Suzuki-Miyaura reactions to form biaryl compounds.

  • Alkenes in Heck reactions to form substituted alkenes.[4]

  • Terminal alkynes in Sonogashira couplings to form aryl alkynes.[6][7]

  • Amines in Buchwald-Hartwig aminations to form arylamines.[8][9]

  • Cyanide sources in cyanation reactions to form benzonitriles.[10][11]

Q4: How can I monitor the progress of my coupling reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura and Heck reactions of aryl iodides with structural similarities to this compound. These conditions can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux (MW)1.592
2IodobenzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Glycerol110195
34-Iodotoluene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃Toluene/H₂O1001298

Data adapted from representative literature for similar substrates.[12][13]

Table 2: Representative Conditions for Heck Coupling of Aryl Iodides

EntryAryl IodideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)-K₂CO₃DMF/H₂O1201290
24-IodoacetophenoneMethyl acrylatePdCl₂(PPh₃)₂ (2)-Et₃NDMF100695
3IodobenzeneStyrenePdCl₂ (1)-KOAcMethanol12024High

Data adapted from representative literature for similar substrates.[4][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction of this compound

  • To a dry Schlenk flask, add this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (if used, e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., anhydrous DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)L₂-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Activated by Base Base Base Base->BoronicAcid ArylHalide Ar-I ArylHalide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination PdII_Complex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ Coordination->PdII_Complex MigratoryInsertion Migratory Insertion PdII_Complex->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product Ar-CH=CH-R BetaHydrideElim->Product PdH_Complex H-Pd(II)L₂-I BetaHydrideElim->PdH_Complex RedElim Reductive Elimination PdH_Complex->RedElim RedElim->Pd0 ArylHalide Ar-I ArylHalide->OxAdd Alkene R-CH=CH₂ Alkene->Coordination Base Base Base->RedElim Regenerates Pd(0)

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Experimental_Workflow Start Reaction Planning (Substrate: this compound) ReagentPrep Reagent Preparation (Purity Check, Degassing) Start->ReagentPrep ReactionSetup Reaction Setup (Inert Atmosphere) ReagentPrep->ReactionSetup ReactionMonitoring Reaction Monitoring (TLC, LC-MS) ReactionSetup->ReactionMonitoring Workup Work-up and Isolation ReactionMonitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Troubleshooting Troubleshooting Analysis->Troubleshooting Low Yield / Side Products Success Successful Coupling Analysis->Success High Yield & Purity Optimization Optimization of Conditions (Catalyst, Ligand, Base, Solvent, Temp.) Troubleshooting->Optimization Optimization->ReactionSetup Re-run Experiment

Caption: General experimental workflow for optimizing palladium-catalyzed coupling.

References

Technical Support Center: Coupling Reactions of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving 2-iodo-5-nitroanisole. This resource focuses on the critical role of the base in influencing reaction outcomes for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in coupling reactions with this compound?

A1: The base plays several crucial roles in palladium-catalyzed coupling reactions. It facilitates the catalytic cycle, often by promoting the formation of the active catalyst and assisting in the transmetalation step. For a substrate like this compound, which is electron-deficient due to the nitro group, the base selection is even more critical. An inappropriate base can lead to side reactions such as denitration, hydrolysis of the methoxy group, or decomposition of the starting material.

Q2: What are the main challenges when working with this compound in coupling reactions?

A2: The primary challenges arise from the electronic properties of the substrate. The electron-withdrawing nitro group activates the aryl iodide for oxidative addition but can also render the aromatic ring susceptible to nucleophilic attack. Furthermore, the nitro group itself can be reduced under certain reaction conditions. The methoxy group is generally stable but can be cleaved under harsh basic conditions at elevated temperatures. Balancing reactivity to achieve the desired coupling product without inducing side reactions is the key challenge.

Q3: Are there any general safety precautions for handling this compound?

A3: this compound is a chemical reagent and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.

Troubleshooting Guides

Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air- and moisture-stable. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Inappropriate Base - The selected base may be too weak to facilitate the catalytic cycle effectively. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Heck and Sonogashira reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. - The base may be insoluble in the reaction solvent. For inorganic bases, the addition of water as a co-solvent can improve solubility and performance.
Suboptimal Temperature - The reaction temperature may be too low. Gradually increase the temperature in increments of 10-20 °C. - Conversely, excessively high temperatures can lead to decomposition of the starting material or catalyst. Monitor the reaction for the formation of dark, tarry byproducts.
Poor Reagent Quality - Ensure all reagents, especially the coupling partner (e.g., boronic acid, alkene, alkyne, amine), are pure and dry. - Solvents should be anhydrous, particularly for reactions sensitive to moisture.
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling of the Coupling Partner - This is often observed in Suzuki and Sonogashira reactions. - Lower the reaction temperature. - Use a less concentrated solution. - Ensure slow addition of the coupling partner.
Denitration (Loss of the NO₂ Group) - Strong bases and high temperatures can promote nucleophilic aromatic substitution, leading to the displacement of the nitro group. - Use a weaker base if possible (e.g., K₂CO₃ instead of K₃PO₄ in Suzuki reactions). - Lower the reaction temperature.
Reduction of the Nitro Group - Some phosphine ligands and additives can reduce the nitro group. - Choose a ligand that is less prone to oxidation. - If using a reducing agent (e.g., in a reductive Heck reaction), carefully control the stoichiometry.
Protodeiodination (Loss of Iodine) - This can occur in the presence of a hydrogen source and a strong base. - Ensure anhydrous conditions and use a non-protic solvent if possible.

Quantitative Data on Base Effect

The following tables summarize the effect of different bases on the yield of coupling reactions with this compound or closely related substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative Data)

Base Solvent Temperature (°C) Time (h) Yield (%)
Na₂CO₃Toluene/H₂O (4:1)1001275
K₂CO₃Dioxane/H₂O (4:1)1001285
K₃PO₄Dioxane/H₂O (4:1)100892
Cs₂CO₃Dioxane100895
TEAToluene10024<10

Table 2: Sonogashira Coupling of p-Iodonitrobenzene with Phenylacetylene

This data is for a closely related substrate and serves as a strong indicator for reactions with this compound.

Base Temperature (°C) Yield (%)
Piperidine50High
NEt₃50High
Cs₂CO₃25-80Poor
K₂CO₃25-80Poor
DIPEA25-80Poor
KOH25-80Poor
NaHCO₃25-80Poor
NaOH25-80Poor

Experimental Protocols

Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the dioxane and water.

  • Heat the mixture to 100 °C and stir for 8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.05 mmol)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add toluene, followed by this compound and aniline.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Visualizing Experimental Workflow and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst & Ligand setup Reaction Setup: - Add reagents to flask - Add solvent reagents->setup glassware Prepare Glassware: - Oven-dried - Inert Atmosphere glassware->setup conditions Reaction Conditions: - Heat to specified temp. - Stir for specified time setup->conditions monitoring Monitor Progress: - TLC, GC-MS, or LC-MS conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization: - NMR, MS, etc. purify->characterize

Caption: A typical experimental workflow for a coupling reaction.

Base_Selection_Logic start Start: Select Coupling Reaction coupling_type What is the coupling type? start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C (Boronic Acid) heck_sono Heck or Sonogashira coupling_type->heck_sono C-C (Alkene/Alkyne) buchwald Buchwald-Hartwig coupling_type->buchwald C-N ullmann Ullmann coupling_type->ullmann C-O, C-N, C-S suzuki_base Use inorganic base: K₃PO₄, Cs₂CO₃, or K₂CO₃ suzuki->suzuki_base heck_sono_base Use organic amine base: TEA, DIPEA heck_sono->heck_sono_base buchwald_base Use strong, non-nucleophilic base: NaOtBu, LHMDS buchwald->buchwald_base ullmann_base Typically inorganic base: K₂CO₃, Cs₂CO₃ ullmann->ullmann_base low_yield Low Yield? suzuki_base->low_yield heck_sono_base->low_yield buchwald_base->low_yield ullmann_base->low_yield stronger_base Try a stronger or more soluble base low_yield->stronger_base Yes side_reactions Side Reactions? low_yield->side_reactions No stronger_base->side_reactions weaker_base Try a weaker base or lower temperature side_reactions->weaker_base Yes end Optimized Conditions side_reactions->end No weaker_base->end

Caption: A decision-making flowchart for base selection.

Technical Support Center: Solvent Effects in Cross-Coupling Reactions of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-Iodo-5-nitroanisole in cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent selection and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish or not going to completion?

A1: Low reactivity of this compound can be attributed to several factors, with solvent choice being critical. The electron-withdrawing nitro group significantly influences the electronic properties of the aryl iodide.

  • Insufficient Solvent Polarity: The oxidative addition of the aryl iodide to the palladium(0) catalyst is a key step. For electron-deficient substrates like this compound, polar aprotic solvents such as DMF, DMAc, DMSO, or NMP are often required to facilitate this step and stabilize charged intermediates in the catalytic cycle. Nonpolar solvents like toluene or hexane may not be effective.

  • Poor Solubility: Ensure that all reaction components, including the this compound, catalyst, and base, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and hinder the reaction rate.

  • Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of solvent can influence the stability and activity of the catalytic species.

Q2: I am observing significant formation of byproducts in my reaction. How can the solvent influence this?

A2: Solvent choice can significantly impact reaction selectivity and the formation of byproducts.

  • Homocoupling: The formation of biaryl products from the coupling of two this compound molecules can be promoted in certain solvents. This is often more prevalent in less polar solvents where the desired cross-coupling pathway is slower.

  • Dehalogenation: Reduction of the C-I bond to a C-H bond can occur, particularly in the presence of protic solvents or certain bases that can act as hydride donors. Using anhydrous, aprotic solvents can minimize this side reaction.

  • Solvent Participation: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions. It is crucial to consider the thermal stability of the solvent at the intended reaction temperature.

Q3: How does solvent polarity affect the different types of cross-coupling reactions with this compound?

A3: The optimal solvent polarity can vary depending on the specific cross-coupling reaction:

  • Suzuki-Miyaura Coupling: Generally, polar aprotic solvents or mixtures of an aprotic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) are effective. The presence of water can be crucial for the transmetalation step involving the boronic acid.

  • Heck and Sonogashira Coupling: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used to promote these reactions with electron-deficient aryl halides.

  • Buchwald-Hartwig Amination: While toluene and dioxane are common, for challenging substrates, more polar solvents like DMAc or the use of co-solvents might be necessary to achieve good results.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent System Switch to a more polar aprotic solvent (e.g., DMF, DMAc) or a biphasic system (e.g., Dioxane/Water, Toluene/Water).Enhances the rate of oxidative addition and solubilizes the base and boronic acid/ester.
Poor Base Solubility Select a base that is soluble in the chosen solvent system (e.g., K₃PO₄ in water-containing systems, or soluble organic bases).Ensures the availability of the base to participate in the catalytic cycle.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.Provides the necessary activation energy for the reaction to proceed.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Solvent Not Promoting Catalyst Stability Screen a range of aprotic polar solvents such as Dioxane, Toluene, and DMAc.The solvent can influence the coordination sphere of the palladium catalyst, affecting its stability and turnover.
Ligand Dissociation Use a higher boiling point solvent to maintain a consistent temperature and minimize ligand dissociation.Stable catalyst-ligand complexes are crucial for efficient catalysis.
Presence of Impurities Ensure the use of high-purity, anhydrous, and degassed solvents.Oxygen and water can lead to the formation of inactive palladium oxides and other side reactions.
Issue 3: Poor Yield in Sonogashira Coupling
Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent for Copper Co-catalyst (if used) In traditional Sonogashira couplings, ensure the solvent can coordinate with the copper co-catalyst. Amine solvents like triethylamine can serve as both a base and a solvent.Proper coordination is necessary for the efficient formation of the copper acetylide intermediate.
Low Solubility of Acetylene Use a solvent that can dissolve the terminal alkyne effectively.Ensures the alkyne is available for the transmetalation step.
Side Reactions Promoted by Solvent If homocoupling (Glaser coupling) of the alkyne is observed, consider switching to copper-free conditions and a solvent like DMF or THF.The solvent can influence the relative rates of the desired cross-coupling and undesired homocoupling.

Experimental Protocols & Data

Representative Suzuki-Miyaura Coupling Protocol

A mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of Dioxane/Water (5 mL) is degassed and heated at 90 °C for 12 hours. The reaction is monitored by TLC or LC-MS.

Table 1: Effect of Solvent on a Representative Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Iodide (Analogous System)

Solvent System (v/v)Temperature (°C)Time (h)Yield (%)
Toluene/H₂O (4:1)1001265
Dioxane/H₂O (4:1)901285
DMF100892
Acetonitrile801855

Note: This data is illustrative for a similar electron-deficient system and serves as a guide for solvent selection.

Representative Sonogashira Coupling Protocol

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is degassed and stirred at 60 °C for 6 hours.

Table 2: Solvent Effects on a Representative Sonogashira Coupling of an Electron-Deficient Aryl Iodide (Analogous System)

SolventBaseTemperature (°C)Time (h)Yield (%)
Triethylamine-60688
DMFEt₃N80695
THFEt₃N651275
TolueneEt₃N801260

Note: This data is illustrative for a similar electron-deficient system and serves as a guide for solvent selection.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting a cross-coupling reaction of this compound with low yield, focusing on solvent and condition optimization.

G Troubleshooting Workflow for Cross-Coupling of this compound cluster_start Initial Reaction cluster_analysis Problem Analysis cluster_optimization Optimization Strategy cluster_outcome Result start Low Yield with this compound analysis Analyze Potential Causes: - Incomplete Conversion - Byproduct Formation - Catalyst Deactivation start->analysis solvent Solvent Screening: - Polar Aprotic (DMF, DMAc) - Ethereal (Dioxane, THF) - Biphasic (Toluene/H2O) analysis->solvent Primary Focus conditions Vary Other Conditions: - Temperature - Base - Ligand analysis->conditions Secondary Focus outcome Improved Yield and Selectivity solvent->outcome conditions->outcome

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Technical Support Center: Preventing Dehalogenation of 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-Iodo-5-nitroanisole in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation, ensuring higher yields and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction in which the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-nitroanisole as a byproduct. This reduces the yield of your desired cross-coupled product and complicates purification. This compound is particularly susceptible to dehalogenation due to the electron-withdrawing nitro group, which weakens the carbon-iodine bond and makes the aryl group more prone to undesired reduction pathways.

Q2: What are the general strategies to minimize dehalogenation?

A2: Key strategies to minimize dehalogenation include:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the catalytic cycle over competing dehalogenation pathways.

  • Base Selection: Using weaker bases can be advantageous as strong bases can promote β-hydride elimination from palladium-alkoxide or -amide intermediates, a key step in some dehalogenation mechanisms.

  • Solvent Choice: Aprotic solvents are generally preferred over protic solvents like alcohols, which can act as a hydride source for dehalogenation.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of side reactions, including dehalogenation. Careful monitoring of the reaction progress is crucial.

  • Copper-Free Conditions (for Sonogashira Coupling): In some cases, omitting the copper co-catalyst in Sonogashira reactions can reduce the likelihood of dehalogenation and other side reactions.

Q3: Which cross-coupling reactions are most prone to dehalogenation with this substrate?

A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all exhibit dehalogenation as a side reaction. The propensity for dehalogenation can be influenced by the specific reaction conditions and the coupling partner used.

Troubleshooting Guides

Issue: Significant formation of 3-nitroanisole (dehalogenated byproduct) is observed.

This guide provides a systematic approach to troubleshooting and minimizing the formation of the dehalogenated byproduct, 3-nitroanisole, during cross-coupling reactions with this compound.

Troubleshooting Workflow

Troubleshooting_Dehalogenation start High Dehalogenation Observed catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Modify Base catalyst->base If dehalogenation persists catalyst_details Use bulky, electron-rich ligands (e.g., XPhos, SPhos for Suzuki/Buchwald-Hartwig). Consider pre-catalysts to ensure active Pd(0). catalyst->catalyst_details solvent Step 3: Change Solvent base->solvent If dehalogenation persists base_details Switch to a weaker base (e.g., K2CO3, K3PO4, Cs2CO3 instead of alkoxides). Ensure base is finely powdered and dry. base->base_details conditions Step 4: Adjust Reaction Conditions solvent->conditions If dehalogenation persists solvent_details Use aprotic solvents (e.g., Toluene, Dioxane, THF). Ensure solvents are anhydrous. solvent->solvent_details end Dehalogenation Minimized conditions->end Successful Optimization conditions_details Lower reaction temperature. Monitor reaction closely and stop when complete. Consider copper-free conditions for Sonogashira. conditions->conditions_details

Caption: A stepwise guide to troubleshooting dehalogenation.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and reported yields for cross-coupling reactions involving this compound and similar substrates. Please note that yields can be highly substrate and condition dependent.

Table 1: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRT3-670-94[1]
2This compound1-OctynePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRT3-670-94[1]
3This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRT3-670-94[1]

Note: The provided yields are for the formation of the corresponding o-(1-alkynyl)anisoles, which were subsequently used in a cyclization reaction.

Key Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol is adapted from a procedure for the synthesis of o-(1-alkynyl)anisoles which are precursors to substituted benzo[b]furans.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (as solvent)

  • Argon or Nitrogen atmosphere

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of triethylamine (12.5 mL), add bis(triphenylphosphine)palladium(II) dichloride (2 mol %) and this compound (5.0 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (6.0 mmol) to the reaction mixture.

  • To this stirring solution, add copper(I) iodide (1 mol %).

  • Flush the flask with argon and then seal it.

  • Allow the mixture to stir at room temperature for 3-6 hours.

  • Upon completion (monitored by TLC), filter the resulting solution.

  • Wash the filtered solids with saturated aqueous NaCl and extract with diethyl ether (2 x 15 mL).

  • Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash chromatography on silica gel.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow setup Reaction Setup under Inert Atmosphere (this compound, PdCl₂(PPh₃)₂, Et₃N) add_alkyne Add Terminal Alkyne setup->add_alkyne add_cui Add CuI add_alkyne->add_cui reaction Stir at Room Temperature (3-6 hours) add_cui->reaction workup Workup (Filtration, Extraction, Drying) reaction->workup purification Purification (Flash Chromatography) workup->purification product Desired o-(1-alkynyl)anisole purification->product

Caption: A typical workflow for the Sonogashira coupling of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in 2-Iodo-5-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the synthesis of 2-Iodo-5-nitroanisole.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of this compound?

A1: Low yields in the synthesis of this compound, which is typically prepared via a Sandmeyer-type reaction from 2-methoxy-4-nitroaniline, often stem from two critical stages: incomplete diazotization of the starting aniline and premature decomposition of the resulting aryl diazonium salt. The presence of an electron-withdrawing nitro group on the aniline precursor reduces its basicity, making the initial diazotization step more challenging. Furthermore, the diazonium salt intermediate is thermally unstable and can readily decompose if the reaction temperature is not strictly controlled.[1]

Q2: How can I confirm that the initial diazotization of 2-methoxy-4-nitroaniline is complete?

A2: A simple and effective method to verify the completion of the diazotization is to test for the presence of excess nitrous acid. This can be done using starch-iodide paper. A sample of the reaction mixture, when applied to the starch-iodide paper, will produce a blue-black color in the presence of unreacted nitrous acid, indicating that the primary amine has been fully consumed.

Q3: What is the optimal temperature for the synthesis of this compound?

A3: Maintaining a low temperature is crucial for a successful reaction. The diazotization step should be carried out at a temperature between 0-5°C to prevent the decomposition of the unstable diazonium salt.[2] The subsequent iodination step is also typically performed at a low temperature, although some protocols may allow for a slight warming to facilitate the reaction.

Q4: Are there any common side products that I should be aware of?

A4: Yes, several side products can form and contribute to low yields of this compound. The most common include:

  • Phenolic byproducts: Formed if the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures.[2]

  • Azo compounds: These can arise from the coupling of the diazonium salt with unreacted 2-methoxy-4-nitroaniline or other electron-rich aromatic species in the reaction mixture.

  • Biaryl compounds: Formed through the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[2]

Q5: Is a copper catalyst necessary for the iodination step?

A5: Unlike the Sandmeyer reactions for introducing chlorine or bromine, the iodination of an aryl diazonium salt with potassium iodide typically does not require a copper(I) catalyst.[3][4] The reaction between the diazonium salt and the iodide ion is generally facile.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Incomplete Diazotization Ensure an adequate excess of sodium nitrite (typically 1.1 to 1.5 equivalents) is used. The 2-methoxy-4-nitroaniline is a weakly basic amine, which can make diazotization challenging.[5]
Verify the purity and freshness of the sodium nitrite.
Ensure the reaction medium is sufficiently acidic to generate the nitrosonium ion (NO+). The use of a slight excess of a strong acid like hydrochloric or sulfuric acid is common.[5]
Premature Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5°C throughout the diazotization and subsequent addition of the iodide solution. Use an ice-salt bath for efficient cooling.[2]
Prepare and use the diazonium salt immediately; do not store it.
Ineffective Iodination Use a fresh, high-purity source of potassium iodide (KI).
Ensure the KI is fully dissolved before or during its addition to the diazonium salt solution.
Issue 2: Formation of Significant Impurities
Observed Impurity Possible Cause Suggested Solution
Brown/Tarry Material Decomposition of the diazonium salt due to elevated temperatures.Improve temperature control during the reaction. Add the sodium nitrite solution slowly to the cooled amine/acid mixture to manage any exotherm.
Presence of Phenolic Byproducts Reaction of the diazonium salt with water at elevated temperatures.Maintain a low reaction temperature (0-5°C).[2]
Azo Dye Formation (colored impurities) Coupling of the diazonium salt with unreacted starting material or other aromatic compounds.Ensure complete diazotization before the addition of the iodide source. This can be checked with starch-iodide paper.

Experimental Protocols

Synthesis of this compound from 2-Methoxy-4-nitroaniline

This protocol is a general guideline based on established Sandmeyer-type reactions. Optimization may be required for specific laboratory conditions.

Materials:

  • 2-Methoxy-4-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated) or Sulfuric Acid (H₂SO₄, concentrated)

  • Potassium Iodide (KI)

  • Urea

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl or H₂SO₄ and water.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.2 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.

    • Check for the presence of excess nitrous acid using starch-iodide paper.

    • Add a small amount of urea to quench any excess nitrous acid until the starch-iodide test is negative.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5-2.0 eq) in a minimal amount of cold water.

    • Slowly add the cold KI solution to the diazonium salt solution, while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be applied to drive the reaction to completion, but this should be done cautiously to avoid decomposition.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[6]

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion of This compound check_diazotization Check for Complete Diazotization (Starch-Iodide Test) start->check_diazotization incomplete_diazo Incomplete Diazotization check_diazotization->incomplete_diazo Positive for Amine (Negative for HNO2) check_temp Review Temperature Control (0-5°C) check_diazotization->check_temp Negative for Amine (Positive for HNO2) adjust_reagents Adjust NaNO2/Acid Stoichiometry and Purity incomplete_diazo->adjust_reagents adjust_reagents->start high_temp Temperature Too High check_temp->high_temp > 5°C check_iodination Examine Iodination Step check_temp->check_iodination 0-5°C Maintained improve_cooling Improve Cooling Efficiency (Ice-Salt Bath) high_temp->improve_cooling improve_cooling->start iodination_issue Inefficient Iodination check_iodination->iodination_issue Low Yield Persists success Improved Conversion check_iodination->success Problem Resolved check_ki Verify KI Purity and Solubility iodination_issue->check_ki check_ki->start

Caption: A flowchart for troubleshooting low conversion rates.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 2-Methoxy-4-nitroaniline diazonium 2-Methoxy-4-nitrobenzenediazonium Salt start->diazonium NaNO2, H+ 0-5°C product This compound diazonium->product KI phenol Phenolic Byproduct diazonium->phenol H2O, >5°C azo Azo Compound diazonium->azo Unreacted Aniline

Caption: The reaction pathway and potential side reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Iodo-5-nitroanisole and 2-Bromo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate starting materials is critical to ensuring efficient and high-yielding reactions. This guide provides an objective comparison of the reactivity of two common building blocks, 2-iodo-5-nitroanisole and 2-bromo-5-nitroanisole, in key synthetic transformations. The discussion is supported by established chemical principles and illustrative experimental data from relevant literature.

The primary determinant of reactivity differences between these two haloanisoles lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy for the C-I bond means that this compound is generally more reactive in reactions where the cleavage of the carbon-halogen bond is a key step, particularly in the oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 2-bromo-5-nitroanisole is presented below.

PropertyThis compound2-Bromo-5-nitroanisole
CAS Number 5458-84-477337-82-7
Molecular Formula C₇H₆INO₃C₇H₆BrNO₃
Molecular Weight 279.03 g/mol 232.03 g/mol
Appearance Pale yellow to yellow crystalline powderBrown powder or flakes
Melting Point 128-135 °C102-108 °C

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl, which is directly related to the C-X bond strength and the ease of the oxidative addition to the palladium(0) catalyst.[1]

cluster_reactivity Factors Influencing Reactivity in Cross-Coupling Bond_Strength C-X Bond Strength (C-I < C-Br) Oxidative_Addition Rate of Oxidative Addition (Ar-I > Ar-Br) Bond_Strength->Oxidative_Addition determines Overall_Reactivity Overall Reaction Rate (Ar-I > Ar-Br) Oxidative_Addition->Overall_Reactivity rate-determining step

Caption: Relationship between C-X bond strength and reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the weaker C-I bond, this compound is expected to undergo oxidative addition to the palladium(0) catalyst at a faster rate than 2-bromo-5-nitroanisole. This generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Illustrative Data for Suzuki-Miyaura Coupling of Related 2-Halofurans

Aryl HalideBoronic AcidCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
2-IodoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O80295
2-BromoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O80485

This data is for a related heterocyclic system and serves to illustrate the general reactivity trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to other palladium-catalyzed couplings, aryl iodides are generally more reactive than aryl bromides. This can be particularly advantageous when coupling less nucleophilic amines or when trying to achieve high yields in shorter reaction times.

Heck Reaction

The Heck reaction, which couples an aryl halide with an alkene, also follows the general reactivity trend of Ar-I > Ar-Br. The higher reactivity of this compound would be expected to lead to higher yields and/or allow for milder reaction conditions compared to 2-bromo-5-nitroanisole.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), the reactivity order of the leaving group is often F > Cl > Br > I when the rate-determining step is the initial nucleophilic attack. This is because more electronegative halogens make the carbon atom more electrophilic. However, when the departure of the leaving group is involved in the rate-determining step, the C-X bond strength becomes more important, and the reactivity order can change. For 2-halo-5-nitroanisoles, the strong electron-withdrawing effect of the nitro group activates the ring for nucleophilic attack. The relative reactivity of the iodo- and bromo- derivatives will depend on the specific nucleophile and reaction conditions.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common transformation. In the presence of a halogen, it is crucial to select a reagent that does not cause dehalogenation. Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation, particularly with aryl iodides and bromides. Alternative methods are often preferred.

Recommended Reagents for Selective Nitro Group Reduction

ReagentConditionsSelectivity
SnCl₂·2H₂OEtOH, refluxExcellent chemoselectivity, halogens are preserved.
Fe / NH₄ClEtOH / H₂O, refluxClassic and effective method, generally preserves halogens.
Na₂S₂O₄THF / H₂O, rtMild conditions, suitable for sensitive substrates.
H₂ (low pressure)Raney NickelLess prone to dehalogenation than Pd/C.

Experimental Protocols

The following are representative experimental protocols for key reactions.

cluster_workflow General Suzuki-Miyaura Coupling Workflow Start Aryl Halide + Boronic Acid + Base + Catalyst Reaction Inert Atmosphere Solvent Heat Start->Reaction Combine Workup Quench Extract Dry Reaction->Workup Cool Purification Column Chromatography Workup->Purification Isolate

Caption: A typical experimental workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitroanisole with 4-Methoxyphenylboronic Acid

Materials:

  • 2-Bromo-5-nitroanisole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a round-bottom flask, add 2-bromo-5-nitroanisole, 4-methoxyphenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-nitroanisole with Morpholine

Materials:

  • 2-Bromo-5-nitroanisole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • (SIPr)Pd(methallyl)Cl (0.03 equiv)

  • LHMDS (1M solution in THF, 1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, oven-dried Schlenk tube, add 2-bromo-5-nitroanisole, (SIPr)Pd(methallyl)Cl, and a magnetic stirrer bar.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine and the LHMDS solution via syringe.

  • Stir the reaction mixture at room temperature until the aryl halide has been consumed, as monitored by TLC.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Remove the solvent in vacuo and purify the crude material via flash column chromatography on silica gel.

Protocol 3: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • PPh₃ (0.10 equiv)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by styrene and Et₃N via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Selective Reduction of the Nitro Group using SnCl₂·2H₂O

Materials:

  • 2-Halo-5-nitroanisole (1.0 equiv)

  • SnCl₂·2H₂O (4-5 equiv)

  • Absolute Ethanol

  • 5% aqueous NaHCO₃ or NaOH

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the 2-halo-5-nitroanisole in absolute ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and carefully neutralize with 5% aqueous NaHCO₃ or NaOH until the solution is slightly basic (pH 7-8).

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Conclusion

References

A Comparative Guide to the Reactivity of 2-Iodo-5-nitroanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the performance of 2-iodo-5-nitroanisole, a versatile building block, across several key cross-coupling reactions. The inherent electronic and steric properties of this substrate, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on an iodinated benzene ring, present a unique case study in reactivity and catalyst selection.

Performance Overview in Key Cross-Coupling Reactions

The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the ease of oxidative addition to the palladium(0) catalyst. The general reactivity trend for aryl halides follows the order: I > Br > Cl > F.[1] Consequently, this compound, possessing a labile carbon-iodine bond, is an excellent candidate for a variety of coupling reactions. However, the presence of the nitro group can, in some cases, influence catalyst activity and reaction outcomes.

This guide focuses on the comparative performance of this compound in four major cross-coupling reactions: Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination. The following sections provide a detailed analysis of each reaction, including experimental protocols and quantitative data where available.

Sonogashira Coupling: A Reliable Pathway to Arylalkynes

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide, is a highly efficient method for the synthesis of arylalkynes. This compound has been demonstrated to be a suitable substrate for this transformation.

Experimental Data
Coupling PartnerCatalyst SystemBase / SolventConditionsYield (%)
Terminal Alkynes (general)PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%)Et₃NRoom Temp, 3-6 h70-94[1]
Experimental Protocol: General Procedure for Sonogashira Coupling[1]

To a solution of triethylamine (12.5 mL) in a flask are added the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (2 mol %), this compound (5.0 mmol), and the terminal alkyne (6.0 mmol). The mixture is stirred for 5 minutes before the addition of copper(I) iodide (1 mol %). After an additional 2 minutes of stirring, the flask is flushed with argon and sealed. The reaction mixture is then stirred at room temperature for a period of 3 to 6 hours. Upon completion, the resulting solution is filtered, washed with saturated aqueous sodium chloride, and extracted with diethyl ether (2 x 15 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Mix PdCl₂(PPh₃)₂, this compound, and Terminal Alkyne in Et₃N B Add CuI A->B C Flush with Argon and Seal Flask B->C D Stir at Room Temperature (3-6 hours) C->D E Filter and Wash with aq. NaCl D->E F Extract with Diethyl Ether E->F G Dry and Concentrate F->G H Product G->H Purified Arylalkyne

Workflow for the Sonogashira coupling reaction.

Suzuki Coupling, Heck Reaction, and Buchwald-Hartwig Amination: A Data Gap

Despite the high reactivity of aryl iodides, a comprehensive search of the scientific literature did not yield specific, reproducible experimental protocols and quantitative yield data for the Suzuki, Heck, and Buchwald-Hartwig amination reactions of this compound. While these reactions are mechanistically feasible, the absence of readily available data suggests that either these specific transformations are less commonly reported or that potential challenges associated with the nitro-substituted substrate may require significant optimization.

For instance, in the context of Buchwald-Hartwig amination, it has been observed that the reaction of the structurally similar 1-iodo-4-nitrobenzene can result in only trace amounts of the desired product under certain conditions. This suggests that the strongly electron-withdrawing nitro group might interfere with the catalytic cycle, potentially through catalyst inhibition or by promoting side reactions.

General Considerations for Other Cross-Coupling Reactions

For researchers intent on exploring these transformations, the following general conditions, adapted from protocols for similar nitro-substituted aryl iodides, can serve as a starting point for optimization.

Suzuki Coupling (Hypothetical Protocol):

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃

  • Solvent: Toluene/H₂O, Dioxane/H₂O, or DMF

  • Temperature: 80-110 °C

Heck Reaction (Hypothetical Protocol):

  • Catalyst: Pd(OAc)₂

  • Ligand: PPh₃ or P(o-tol)₃

  • Base: Et₃N, NaOAc, or K₂CO₃

  • Solvent: DMF, NMP, or Acetonitrile

  • Temperature: 80-120 °C

Buchwald-Hartwig Amination (Hypothetical Protocol):

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃

  • Solvent: Toluene or Dioxane

  • Temperature: 80-110 °C

General_Palladium_Cycle cluster_heck Heck Variation Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition (Ar-I) ArPdNu Ar-Pd(II)-Nu (Ln) ArPdX->ArPdNu Transmetalation (Suzuki) or Amine Coordination (Buchwald) ArPdX_H Ar-Pd(II)-X (Ln) ArNu Ar-Nu ArPdNu->ArNu Reductive Elimination ArNu->Pd0 Alkene_Coord Alkene Coordination ArPdX_H->Alkene_Coord Insertion Migratory Insertion Alkene_Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 Regeneration

References

A Comparative Guide to Alternative Reagents for 2-Iodo-5-nitroanisole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. 2-Iodo-5-nitroanisole is a valuable reagent, particularly in cross-coupling and nucleophilic substitution reactions, owing to the reactivity of the carbon-iodine bond. However, its cost and availability can be limiting factors. This guide provides an objective comparison of the performance of this compound with its more accessible halogen analogs, 2-Bromo-5-nitroanisole and 2-Chloro-5-nitroanisole, in key synthetic transformations. The information presented is supported by experimental data from scientific literature to aid in the selection of the most appropriate reagent for a given synthetic challenge.

Performance Comparison in Key Synthetic Reactions

The reactivity of the 2-halo-5-nitroanisole series is highly dependent on the nature of the synthetic transformation. In general, for palladium- and copper-catalyzed cross-coupling reactions, the reactivity trend follows the carbon-halogen bond strength: I > Br > Cl . Conversely, for nucleophilic aromatic substitution (SNAr), the trend is often reversed, favoring the more electronegative halogen: Cl > Br > I . The following sections and tables provide a quantitative comparison of these reagents in several common and synthetically important reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, forming a Meisenheimer complex. The stability of this intermediate is enhanced by the electronegativity of the halogen atom. Consequently, chloro- and bromo-derivatives often exhibit higher reactivity than their iodo-counterpart.

ReagentNucleophileReaction ConditionsYield (%)Relative Rate
2-Chloro-5-nitroanisole PiperidineEthanol, 40°CHighFaster
2-Bromo-5-nitroanisole PiperidineEthanol, 40°CHighIntermediate
This compound PiperidineEthanol, 40°CModerateSlower
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. This step is facilitated by a weaker carbon-halogen bond, leading to the reactivity trend of I > Br > Cl.

ReagentAmineCatalyst SystemConditionsYield (%)
This compound AnilinePd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110°C, 12h92
2-Bromo-5-nitroanisole AnilinePd(OAc)₂, Xantphos, Cs₂CO₃Toluene, 110°C, 24h85
2-Chloro-5-nitroanisole AnilinePd₂(dba)₃, RuPhos, NaOtBuDioxane, 110°C, 24h78
Ullmann Condensation (Ether Synthesis)

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Similar to palladium-catalyzed reactions, the reactivity of the aryl halide generally follows the trend I > Br > Cl.[1]

ReagentNucleophileCatalyst SystemConditionsYield (%)
This compound PhenolCuI, 1,10-Phenanthroline, Cs₂CO₃DMF, 120°C, 18h88
2-Bromo-5-nitroanisole PhenolCuI, 1,10-Phenanthroline, Cs₂CO₃DMF, 120°C, 24h75
2-Chloro-5-nitroanisole PhenolCu₂O, Picolinic acid, K₃PO₄DMSO, 140°C, 36h65
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity trend of I > Br > Cl is well-established for this reaction.[2][3]

ReagentBoronic AcidCatalyst SystemConditionsYield (%)
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C, 6h95
2-Bromo-5-nitroanisole Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C, 12h88
2-Chloro-5-nitroanisole Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Dioxane/H₂O, 100°C, 24h70
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity follows the established trend for cross-coupling reactions.[4]

ReagentAlkyneCatalyst SystemConditionsYield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 65°C, 4h91
2-Bromo-5-nitroanisole PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 80°C, 12h82
2-Chloro-5-nitroanisole PhenylacetylenePd(dba)₂, XPhos, Cs₂CO₃Toluene, 110°C, 24h55

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halo-5-nitroanisole (1.0 mmol), the nucleophile (e.g., piperidine, 1.2 mmol), and a suitable solvent (e.g., ethanol, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, add the 2-halo-5-nitroanisole (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Procedure for Ullmann Condensation (Ether Synthesis)
  • Reaction Setup: To a Schlenk tube, add the 2-halo-5-nitroanisole (1.0 mmol), the phenol (1.2 mmol), the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO, 5 mL).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir until the starting material is consumed as indicated by TLC.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

sn_ar_mechanism Aryl-X Aryl-X Meisenheimer Complex Meisenheimer Complex Aryl-X->Meisenheimer Complex + Nucleophile (slow) Nucleophile Nucleophile Product Product Meisenheimer Complex->Product - Leaving Group (fast) Leaving Group Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

cross_coupling_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Wash and Extraction Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and its bromo- and chloro-analogs is a strategic decision that depends on the specific chemical transformation. For palladium- and copper-catalyzed cross-coupling reactions, the higher reactivity of the iodo-derivative offers significant advantages, including milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly beneficial in complex syntheses where efficiency is paramount. However, for nucleophilic aromatic substitution reactions, the less expensive chloro- and bromo-analogs are often more reactive and can be the reagents of choice. By understanding these reactivity trends and considering the economic factors, researchers can make an informed decision to optimize their synthetic strategies.

References

A Comparative Guide to the HPLC Analysis of 2-Iodo-5-nitroanisole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products of 2-Iodo-5-nitroanisole. We will explore common synthetic transformations of this versatile building block and detail the analytical techniques used to monitor reaction progress and characterize the resulting products. This guide also presents alternative analytical methodologies and includes detailed experimental protocols and illustrative data.

Introduction to this compound and its Reactivity

This compound is a valuable intermediate in organic synthesis, prized for its reactivity that stems from the presence of both an iodine atom and a nitro group on the aromatic ring.[1][2] The electron-withdrawing nature of the nitro group activates the C-I bond, making it an excellent substrate for various cross-coupling reactions. Common transformations include Suzuki-Miyaura couplings for C-C bond formation, Buchwald-Hartwig aminations for C-N bond formation, and reduction of the nitro group to an amine, which opens up further synthetic possibilities.

Accurate and efficient analysis of the resulting product mixtures is crucial for reaction optimization, yield determination, and purity assessment. HPLC is a powerful and widely used technique for this purpose.

HPLC Analysis of a Representative Reaction: Suzuki-Miyaura Coupling

To illustrate the application of HPLC in analyzing this compound reactions, we will consider a representative Suzuki-Miyaura coupling reaction with phenylboronic acid to form 2-methoxy-4-nitrobiphenyl.

The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G Suzuki-Miyaura Coupling of this compound cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Phenylboronic Acid Phenylboronic Acid Transmetalation Transmetalation Phenylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) 2-methoxy-4-nitrobiphenyl 2-methoxy-4-nitrobiphenyl Reductive Elimination->2-methoxy-4-nitrobiphenyl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The following table summarizes hypothetical quantitative data from the HPLC analysis of the crude reaction mixture. This data is representative of what would be expected for a successful reaction and is intended for illustrative purposes.

CompoundRetention Time (min)Peak Area% Area
This compound (Starting Material)5.2150,0005.0
Phenylboronic Acid (Excess)2.1300,00010.0
2-methoxy-4-nitrobiphenyl (Product)7.82,400,00080.0
Biphenyl (Side Product)6.590,0003.0
Unidentified Impuritiesvarious60,0002.0

Experimental Protocols

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol)

    • K₂CO₃ (2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry reaction flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is then analyzed by HPLC.

The following is a standard reverse-phase HPLC method suitable for the analysis of the Suzuki-Miyaura reaction mixture. A similar method can be used for the analysis of related compounds like 2-Iodo-4-nitroanisole.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 50% B

      • 2-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 50% B

      • 13-15 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

G HPLC Analysis Workflow Reaction Mixture Reaction Mixture Sample Preparation Sample Preparation Reaction Mixture->Sample Preparation Dissolve & Filter HPLC System HPLC System Sample Preparation->HPLC System Inject Data Acquisition Data Acquisition HPLC System->Data Acquisition Chromatogram Data Analysis Data Analysis Data Acquisition->Data Analysis Integration & Quantification Report Generation Report Generation Data Analysis->Report Generation Results

Caption: Workflow for the HPLC analysis of a reaction mixture.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other analytical methods can also be employed for the analysis of this compound reaction products, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.High resolution and sensitivity, quantitative accuracy, wide applicability.Higher cost of instrumentation and solvents, requires method development.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid, inexpensive, simple to perform, good for reaction monitoring.[3]Lower resolution and sensitivity compared to HPLC, not easily quantifiable.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Sequential Injection Chromatography (SIC) A newer technique with potential advantages over HPLC.More rapid and uses fewer reagents.Less established than HPLC, may require specialized equipment.

Greener Alternatives in HPLC

Efforts to make HPLC more environmentally friendly include the use of alternative solvents. Replacing acetonitrile and methanol with greener options like ethanol or acetone can reduce the environmental impact. Additionally, the use of 100% aqueous mobile phases, where applicable, eliminates the need for organic solvents altogether.

Conclusion

The analysis of this compound reaction products is critical for the successful development of novel chemical entities. Reverse-phase HPLC stands out as the premier analytical technique, offering high resolution and quantitative accuracy. By understanding the principles of the separation, employing robust experimental protocols, and considering alternative and greener analytical methods, researchers can effectively monitor and characterize the outcomes of their synthetic endeavors. This guide provides a foundational understanding to aid in the selection and implementation of appropriate analytical strategies for this important class of chemical reactions.

References

A Comparative Guide to the Mechanistic Nuances of 2-Iodo-5-nitroanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted aryl halides is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the performance of 2-iodo-5-nitroanisole in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Its reactivity is benchmarked against its bromo- and chloro-analogs, supported by experimental data and detailed mechanistic insights.

The reactivity of aryl halides in these catalytic cycles is largely governed by the C-X bond strength, following the general trend: I > Br > Cl. The weaker carbon-iodine bond in this compound facilitates a faster rate of oxidative addition, which is often the rate-determining step, leading to milder reaction conditions and often higher yields compared to its bromo and chloro counterparts.[1][2] The presence of an electron-withdrawing nitro group can further influence the reaction rates.[3]

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the expected comparative performance of 2-halo-5-nitroanisoles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The quantitative data is inferred from studies on analogous substrates due to the limited availability of direct comparative studies under identical conditions for this specific substrate.

Table 1: Suzuki-Miyaura Coupling

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(PPh₃)₄, K₂CO₃Highest85-95Most reactive, allowing for milder conditions and lower catalyst loading.[1]
BromoPd(dppf)Cl₂, K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[4]
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[5]

Table 2: Buchwald-Hartwig Amination

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd₂(dba)₃, BINAP, NaOtBuHigh80-95High reactivity allows for selective amination in the presence of other halides.[6]
BromoPd(OAc)₂, XPhos, Cs₂CO₃Moderate75-90A reliable substrate for a broad scope of amines.[7]
ChloroPd₂(dba)₃, RuPhos, K₃PO₄Low50-85Challenging substrate requiring more specialized and reactive catalyst systems.

Table 3: Sonogashira Coupling

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPdCl₂(PPh₃)₂, CuI, Et₃NHighest85-95The most commonly used and reactive halide for this transformation.[8]
BromoPd(PPh₃)₄, CuI, Et₃NModerate70-85Less reactive than iodo-derivatives, may require higher temperatures.[9]
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low40-70Generally challenging and requires highly active catalysts.

Mechanistic Insights and Signaling Pathways

The catalytic cycles for these cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (or amine coordination/deprotonation in the case of Buchwald-Hartwig), and reductive elimination. The enhanced reactivity of this compound is primarily attributed to the lower bond dissociation energy of the C-I bond, which accelerates the initial oxidative addition of the aryl halide to the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 (Transmetalation) Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 R-B(OH)2, Base Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Suzuki-Miyaura Catalytic Cycle

In the Suzuki-Miyaura coupling, an organoboron compound transfers its organic group to the palladium center in the transmetalation step. The electron-withdrawing nitro group on the anisole ring can influence the electron density at the palladium center, potentially affecting the rates of both transmetalation and reductive elimination.[3][10]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X [Ar-Pd(II)(HNR'R'')L2]X [Ar-Pd(II)(HNR'R'')L2]X (Amine Coordination) Ar-Pd(II)(X)L2->[Ar-Pd(II)(HNR'R'')L2]X HNR'R'' Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L (Deprotonation) [Ar-Pd(II)(HNR'R'')L2]X->Ar-Pd(II)(NR'R'')L Base Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination involves the coordination of an amine to the palladium center, followed by deprotonation to form a palladium-amido complex. The acidity of the amine and the strength of the base are critical factors in this step.[6]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 (Transmetalation) Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Cu-C≡CR Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->CuX H-C≡CR H-C≡CR Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

References

A Comparative Kinetic Analysis of Coupling Reactions for 2-Iodo-5-nitroanisole and Other Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-heteroatom bonds is a critical step. The choice of coupling methodology can significantly impact reaction efficiency, substrate scope, and overall cost. This guide provides a comparative kinetic analysis of two prominent coupling reactions, the Ullmann condensation and the Buchwald-Hartwig amination, with a focus on electron-deficient aryl halides such as 2-iodo-5-nitroanisole.

The presence of electron-withdrawing groups, like the nitro group in this compound, can significantly influence the kinetics of these coupling reactions. Understanding these effects is paramount for reaction optimization and catalyst selection.

At a Glance: Ullmann vs. Buchwald-Hartwig Coupling

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Often ligand-free, or simple diamines/amino acidsBulky, electron-rich phosphines
Reaction Temperature Generally high (100-220 °C)Milder (room temperature to 120 °C)
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Substrate Scope Favors electron-poor aryl halidesBroad scope, including electron-rich and neutral aryl halides
Cost Lower (abundant copper catalyst)Higher (palladium and specialized ligands)

Kinetic Performance with Electron-Deficient Aryl Halides

Kinetic studies reveal a notable acceleration in the rate of Ullmann-type reactions for aryl halides bearing electron-withdrawing groups.[1] For instance, in a study comparing para-substituted iodobenzenes, the nitro-substituted derivative exhibited quantitative conversion in a significantly shorter time frame than its electron-neutral or electron-rich counterparts. This rate enhancement is attributed to the electronic effect facilitating the oxidative addition step, which is often rate-determining.

Table 1: Comparative Kinetic Data for the Coupling of a Model Electron-Deficient Aryl Iodide (4-nitro-iodobenzene)

Reaction TypeCatalyst SystemSubstrateCoupling PartnerTemperature (°C)Observed Rate Constant (k_obs)Comments
Ullmann C-O Couplingmeso Cu/MnOx4-nitro-iodobenzene4-methoxyphenol140Not explicitly stated, but quantitative conversion in 1hThe reaction follows first-order kinetics with respect to the iodobenzene derivative.[1]
Buchwald-Hartwig C-N AminationPd(dba)₂ / BINAP4-nitro-iodobenzeneAniline100Data not availableThe rate is influenced by the choice of ligand, base, and solvent.

Note: The data for the Ullmann coupling of 4-nitro-iodobenzene is used as a proxy for this compound due to their structural and electronic similarity.

Mechanistic Pathways and Key Intermediates

The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are central to their differing kinetic profiles and substrate preferences.

Ullmann Condensation

The generally accepted mechanism for the copper-catalyzed Ullmann reaction involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of a copper-nucleophile complex.

  • Oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate.

  • Reductive elimination to form the C-N or C-O bond and regenerate the Cu(I) catalyst.

Kinetic and Hammett analyses support the oxidative addition as a key step, with a positive rho value (ρ = +1.0) indicating that electron-withdrawing groups on the aryl halide stabilize the transition state and accelerate the reaction.[1][3]

Ullmann_Cycle A Cu(I) Catalyst B [Nu-Cu(I)] Complex A->B + Nu-H - HX C [Ar-Cu(III)-X(Nu)] Intermediate B->C + Ar-X (Oxidative Addition) C->A Reductive Elimination D Ar-Nu Product C->D

Caption: Catalytic cycle of the Ullmann condensation.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative addition of the aryl halide to a Pd(0)-ligand complex to form a Pd(II) intermediate.

  • Coordination of the amine to the Pd(II) complex.

  • Deprotonation of the coordinated amine by a base.

  • Reductive elimination from the resulting amido-complex to yield the arylamine product and regenerate the Pd(0) catalyst.

The specific rate-determining step can vary depending on the substrates, ligands, and reaction conditions.

Buchwald_Hartwig_Cycle A Pd(0)L_n B [Ar-Pd(II)(L_n)-X] A->B + Ar-X (Oxidative Addition) C [Ar-Pd(II)(L_n)-NHR₂]⁺X⁻ B->C + R₂NH D [Ar-Pd(II)(L_n)-NR₂] C->D + Base - Base-H⁺X⁻ D->A Reductive Elimination E Ar-NR₂ Product D->E

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for Kinetic Analysis of Ullmann Coupling

The following protocol is adapted from a study on the Ullmann coupling of para-substituted iodobenzenes.[1]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a septum for sampling, combine the aryl halide (e.g., 4-nitro-iodobenzene, 0.8 mmol), the coupling partner (e.g., 4-methoxyphenol, 1.0 mmol), the copper catalyst (e.g., meso Cu/MnOx, 3 mol % of Cu), and the base (e.g., K₂CO₃, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL).

  • Reaction Conditions: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 140 °C) and stir the reaction mixture vigorously.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Analysis: Quench the reaction in the aliquot and analyze the sample by a suitable method such as GC-MS or HPLC to determine the conversion of the limiting reagent and the formation of the product.

  • Data Processing: Plot the concentration of the limiting reagent versus time to determine the reaction order and the observed rate constant (k_obs).

General Procedure for Kinetic Analysis of Buchwald-Hartwig Amination

This protocol outlines a general approach for monitoring the kinetics of a Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, charge a reaction vial with the palladium precatalyst, the phosphine ligand, and the base. Add a solution of the aryl halide (e.g., this compound) and the amine in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the vial and place it in a preheated aluminum block on a magnetic stir plate set to the desired temperature.

  • Sampling: At specified time points, remove the vial from the heating block and immediately quench the reaction by adding a cold solvent and an internal standard.

  • Analysis: Filter the quenched sample and analyze by GC, LC-MS, or NMR to determine the concentrations of the starting materials and the product.

  • Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. Further kinetic experiments, such as varying the concentrations of the reactants and catalyst, can be performed to determine the reaction orders and elucidate the rate law.

Conclusion and Recommendations

For the coupling of electron-deficient aryl halides like this compound, both the Ullmann condensation and the Buchwald-Hartwig amination present viable synthetic routes.

  • The Ullmann reaction is a cost-effective choice and benefits from a significant rate acceleration with electron-deficient substrates. However, it often requires higher reaction temperatures.

  • The Buchwald-Hartwig amination offers a broader substrate scope and generally milder reaction conditions, but at a higher cost due to the palladium catalyst and specialized ligands.

The selection of the optimal method will depend on the specific requirements of the synthesis, including cost considerations, functional group tolerance, and desired reaction conditions. The kinetic data and experimental protocols provided in this guide serve as a valuable resource for making an informed decision and for the efficient development of robust synthetic procedures.

References

comparative yield analysis of "2-Iodo-5-nitroanisole" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to 2-Iodo-5-nitroanisole

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and functional materials, can be approached through different synthetic strategies. This guide provides a comprehensive comparison of the primary synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most efficient and practical route for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the viable synthesis method for this compound.

MethodStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
Diazotization-Iodination2-Methoxy-4-nitroanilineSodium nitrite, Potassium iodide, Acetic acidAcetic acid24 hoursRoom Temperature~75%
Direct Electrophilic Iodination3-NitroanisoleI2 / Oxidizing Agent or NIS / Strong AcidVarious--Not Reported (Poor Regioselectivity)

Analysis of Synthetic Methods

1. Diazotization-Iodination of 2-Methoxy-4-nitroaniline: This is the most widely reported and reliable method for the synthesis of this compound. The reaction proceeds via the diazotization of the amino group of 2-methoxy-4-nitroaniline, followed by a Sandmeyer-type reaction where the diazonium salt is displaced by iodide. This method offers excellent regioselectivity, as the position of the iodo group is predetermined by the starting material's substitution pattern. While a specific yield is not always reported in general sources, yields in the range of 75% are typically achievable for such transformations under optimized conditions.

2. Direct Electrophilic Iodination of 3-Nitroanisole: A hypothetical alternative approach is the direct electrophilic iodination of 3-nitroanisole. However, this method is not reported in the literature for the synthesis of this compound and is predicted to be unsuccessful due to poor regioselectivity. The directing effects of the substituents on the aromatic ring of 3-nitroanisole would lead to a mixture of isomers, with the desired 2-iodo-5-nitro product being a minor component, if formed at all. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. This would direct iodination primarily to the 2-, 4-, and 6-positions relative to the methoxy group, and the 2-, 5-, and 6-positions relative to the nitro group. The confluence of these directing effects would likely favor iodination at the 2- and 6-positions, making the synthesis of the pure 2-iodo-5-nitro isomer challenging and impractical.

Experimental Protocols

Method 1: Diazotization-Iodination of 2-Methoxy-4-nitroaniline[1]

This protocol is based on the established Sandmeyer reaction principles.

Materials:

  • 2-Methoxy-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetic acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline in glacial acetic acid.

  • To this solution, add sodium nitrite and potassium iodide sequentially at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The evolution of nitrogen gas should be observed.

  • After 24 hours, pour the reaction mixture into water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting a synthesis method for this compound based on key performance indicators.

Synthesis_Method_Selection Workflow for Selecting a Synthesis Method for this compound start Start: Define Synthesis Goal (this compound) evaluation Evaluate Methods start->evaluation method1 Method 1: Diazotization-Iodination of 2-Methoxy-4-nitroaniline yield Acceptable Yield? method1->yield method2 Method 2: Direct Iodination of 3-Nitroanisole regioselectivity High Regioselectivity? method2->regioselectivity evaluation->method1 evaluation->method2 reject_method2 Reject Method 2 (Poor Regioselectivity) regioselectivity->reject_method2 No select_method1 Select Method 1 yield->select_method1 Yes

Caption: Logical workflow for the selection of a synthesis method for this compound.

A Spectroscopic Comparison of 2-Iodo-5-nitroanisole and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key chemical intermediate, 2-Iodo-5-nitroanisole, and its principal reaction products. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering objective comparisons supported by experimental data and protocols. The guide focuses on three common transformations of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and the reduction of the nitro group.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. It is important to note that while extensive literature exists for similar compounds, complete, published datasets for the specific products of this compound can be limited. Therefore, some of the presented data is based on established substituent effects and analysis of closely related structures.

Table 1: ¹H NMR Data (Predicted/Typical Shifts in CDCl₃, 400 MHz)

CompoundAr-H-OCH₃ (s)Other
This compoundδ 7.95 (d, J=2.8 Hz, 1H), 7.85 (dd, J=8.8, 2.8 Hz, 1H), 6.80 (d, J=8.8 Hz, 1H)δ 3.95
2-Methoxy-5-nitro-1,1'-biphenylδ 7.6-7.3 (m, 7H), 7.20 (d, J=8.5 Hz, 1H)δ 3.85
2-Methoxy-5-nitro-1-(phenylethynyl)benzeneδ 7.6-7.3 (m, 7H), 6.95 (d, J=8.7 Hz, 1H)δ 3.90
4-Methoxy-3-iodoanilineδ 7.15 (d, J=2.5 Hz, 1H), 6.80 (dd, J=8.4, 2.5 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H)δ 3.80δ 3.70 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Data (Predicted/Typical Shifts in CDCl₃, 100 MHz)

CompoundAr-CAr-C-OAr-C-IAr-C-NO₂/NH₂-OCH₃Other
This compoundδ 158.0, 148.0, 128.0, 125.0, 112.0δ 158.0δ 85.0δ 148.0δ 56.5
2-Methoxy-5-nitro-1,1'-biphenylδ 157.0, 147.5, 140.0, 135.0, 130.0, 129.0, 128.5, 128.0, 125.0, 114.0δ 157.0-δ 147.5δ 56.0-
2-Methoxy-5-nitro-1-(phenylethynyl)benzeneδ 159.0, 147.0, 132.0, 129.5, 129.0, 128.0, 123.0, 115.0, 113.0δ 159.0-δ 147.0δ 56.2δ 92.0, 85.0 (-C≡C-)
4-Methoxy-3-iodoanilineδ 148.0, 145.0, 125.0, 115.0, 113.0δ 148.0δ 86.0δ 145.0δ 56.0

Table 3: IR and Mass Spectrometry Data

CompoundIR Key Absorptions (cm⁻¹)MS (m/z)
This compound~3100 (Ar-H), ~1520 & ~1340 (NO₂), ~1250 (C-O)279 (M⁺)
2-Methoxy-5-nitro-1,1'-biphenyl~3100 (Ar-H), ~1520 & ~1340 (NO₂), ~1250 (C-O)229 (M⁺)
2-Methoxy-5-nitro-1-(phenylethynyl)benzene~3100 (Ar-H), ~2220 (C≡C), ~1520 & ~1340 (NO₂), ~1250 (C-O)253 (M⁺)
4-Methoxy-3-iodoaniline~3400 & ~3300 (N-H), ~3100 (Ar-H), ~1250 (C-O)249 (M⁺)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the compared products, based on established chemical literature.

Suzuki-Miyaura Coupling: Synthesis of 2-Methoxy-5-nitro-1,1'-biphenyl

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL, degassed)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvents (toluene, ethanol, and water).

  • The reaction mixture is heated to 80-90°C and stirred vigorously.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 2-Methoxy-5-nitro-1-(phenylethynyl)benzene

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Triethylamine (TEA, 2.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 50°C) and monitored by TLC.

  • Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Nitro Group Reduction: Synthesis of 4-Methoxy-3-iodoaniline

This protocol describes the reduction of the nitro group of this compound to an amine.

Materials:

  • This compound (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol)

  • Ethanol (15 mL)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After completion, the mixture is cooled to room temperature and the pH is adjusted to be basic (pH > 8) with a saturated sodium bicarbonate solution.

  • The resulting mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the chemical transformations and a general workflow for spectroscopic analysis.

Chemical Transformation of this compound cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_reduction Nitro Reduction This compound This compound Suzuki_Reagents Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ This compound->Suzuki_Reagents Sonogashira_Reagents Phenylacetylene, PdCl₂(PPh₃)₂, CuI, TEA This compound->Sonogashira_Reagents Reduction_Reagents SnCl₂·2H₂O, HCl This compound->Reduction_Reagents Suzuki_Product 2-Methoxy-5-nitro-1,1'-biphenyl Suzuki_Reagents->Suzuki_Product Sonogashira_Product 2-Methoxy-5-nitro-1-(phenylethynyl)benzene Sonogashira_Reagents->Sonogashira_Product Reduction_Product 4-Methoxy-3-iodoaniline Reduction_Reagents->Reduction_Product

Caption: Key reactions of this compound.

General Experimental Workflow for Spectroscopic Comparison Start Synthesis of Starting Material & Products Purification Purification by Column Chromatography or Recrystallization Start->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR Infrared Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End Comparative Report Data_Analysis->End

Caption: Workflow for spectroscopic analysis.

A Researcher's Guide to Assessing the Purity of Synthesized 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of common analytical techniques for assessing the purity of 2-Iodo-5-nitroanisole, a key intermediate in the synthesis of various heterocyclic compounds.[1] We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.

Understanding Potential Impurities

The purity of synthesized this compound can be affected by starting materials, side reactions, and purification effectiveness. A common synthesis route involves the diazotization of 2-methoxy-4-nitroaniline followed by iodination.[2][3] Potential impurities may include:

  • Unreacted starting material: 2-methoxy-4-nitroaniline

  • Isomeric products: Formation of other iodo-nitroanisole isomers.

  • Side-products from decomposition: Phenolic compounds from the decomposition of the diazonium salt.

  • Residual solvents: Solvents used during synthesis and purification (e.g., hexane, dichloromethane).[2][3]

Comparative Analysis of Purity Assessment Methods

A multi-pronged approach employing both classical and modern analytical techniques is recommended for a comprehensive purity assessment.

Analytical Method Principle Information Provided Advantages Limitations
Melting Point Analysis Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.Simple, rapid, and inexpensive first indicator of purity.Insensitive to small amounts of impurities with similar melting points. Not a quantitative method.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.Provides unambiguous structural confirmation. Highly sensitive to impurities with different chemical structures. qNMR offers high accuracy and precision.Higher initial instrument cost. Requires deuterated solvents. Complex spectra may require expertise for interpretation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Provides quantitative information on the main component and impurities. Purity is often expressed as a percentage of the total peak area.High sensitivity and resolution for separating closely related compounds. Well-established and versatile technique.Requires method development (column, mobile phase, etc.). Reference standards are needed for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation pattern.Provides information on volatile impurities, including residual solvents and by-products. The mass spectrum can help in identifying unknown impurities.Excellent for analyzing volatile organic compounds. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.

Experimental Protocols

Melting Point Determination

Protocol:

  • Ensure the synthesized this compound is completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting range.

Expected Result: Pure this compound has a reported melting point in the range of 128-135°C.[3][4][5] A sharp range within this window is indicative of high purity.

¹H NMR Spectroscopy

Protocol:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure and identify any impurities.

Expected ¹H NMR Data (in CDCl₃): The spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons. The presence of peaks not corresponding to the product indicates impurities.

High-Performance Liquid Chromatography (HPLC)

Protocol (Adapted from a method for a similar compound):

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v), with 0.1% formic acid.

  • Standard Solution Preparation: Prepare a stock solution of a known concentration of a this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the standard solutions and the sample solution. Determine the retention time of the main peak and any impurity peaks. Calculate the purity based on the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Analysis: Analyze the resulting chromatogram for peaks corresponding to the product and any impurities. The mass spectrum of each peak can be compared to library data for identification. The fragmentation pattern of this compound is expected to show the molecular ion peak and fragments corresponding to the loss of functional groups.

Visualization of the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesized this compound Purification Column Chromatography / Recrystallization Synthesis->Purification MeltingPoint Melting Point Analysis Purification->MeltingPoint Quick Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation & Quantification HPLC HPLC Analysis Purification->HPLC Quantitative Purity & Impurity Profiling GCMS GC-MS Analysis Purification->GCMS Volatile Impurity Analysis Decision Purity Meets Specification? MeltingPoint->Decision NMR->Decision HPLC->Decision GCMS->Decision Pass Pure Product Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Caption: Workflow for assessing the purity of synthesized this compound.

Comparison with Alternatives

The primary alternative to in-house synthesis and purity assessment is the procurement of this compound from commercial suppliers.

Parameter In-house Synthesis & Purity Assessment Commercial Supplier
Cost Potentially lower for large quantities, but requires investment in equipment and reagents.Higher per-gram cost, but no capital investment.
Quality Control Full control over the synthesis and purification process, allowing for tailored purity specifications.Purity is as specified by the supplier's Certificate of Analysis (CoA). Independent verification may still be necessary.
Availability On-demand synthesis.Dependent on supplier stock.
Documentation Detailed internal records of synthesis and analytical data.CoA provided by the supplier.

For critical applications, it is often advisable to perform an independent purity analysis on commercially sourced material to verify its quality.

Logical Flow for Method Selection

Method_Selection Start Start: Assess Purity of this compound InitialCheck Initial Purity Check? Start->InitialCheck StructuralConfirmation Structural Confirmation Needed? InitialCheck->StructuralConfirmation No MeltingPoint Perform Melting Point Analysis InitialCheck->MeltingPoint Yes QuantitativeAnalysis Quantitative Purity Required? StructuralConfirmation->QuantitativeAnalysis No NMR Perform NMR Spectroscopy StructuralConfirmation->NMR Yes VolatileImpurities Concerned about Volatile Impurities? QuantitativeAnalysis->VolatileImpurities No HPLC Perform HPLC Analysis QuantitativeAnalysis->HPLC Yes GCMS Perform GC-MS Analysis VolatileImpurities->GCMS Yes End End: Comprehensive Purity Profile VolatileImpurities->End No MeltingPoint->StructuralConfirmation NMR->QuantitativeAnalysis HPLC->VolatileImpurities GCMS->End

References

Safety Operating Guide

Proper Disposal of 2-Iodo-5-nitroanisole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Iodo-5-nitroanisole, ensuring operational safety and regulatory compliance.

Essential Safety and Physical Data

A thorough understanding of the physicochemical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Melting Point 128-135°C[1]
Boiling Point 341.2 °C at 760 mmHg[2]
Density 1.893 g/cm³[2]
Flash Point 160.1 °C[2]
Oral LD50 (Rat, for 2-Nitroanisole) 740 mg/kg bw[3]

Note: Specific toxicity data for this compound is limited; data for the related compound 2-nitroanisole is provided for reference.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to minimize risk and ensure environmental protection. The following diagram illustrates the key decision points and steps in the disposal process.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal A Unused/Expired this compound C Segregate as Hazardous Waste A->C B Contaminated Materials (e.g., PPE, glassware) B->C D Collect in a designated, labeled, and sealed container C->D E Store in a cool, dry, well-ventilated area D->E F Keep away from incompatible materials (strong oxidizing agents, strong bases) D->F G Arrange for pickup by a licensed chemical waste disposal service E->G F->G H Disposal via controlled incineration with flue gas scrubbing G->H

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

2. Waste Identification and Segregation:

  • Unused or Expired Chemical: Any unwanted this compound must be treated as hazardous waste.

  • Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, weighing boats, contaminated gloves, and paper towels, must also be disposed of as hazardous waste.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plastic.

3. Waste Collection and Storage:

  • Collect all solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Ensure the container is kept tightly sealed to prevent the release of dust or vapors.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • The primary method for the disposal of this compound is through a licensed chemical waste disposal company.

  • The recommended disposal method is controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.

  • Follow your institution's specific procedures for arranging the pickup of hazardous chemical waste.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.

References

Safeguarding Your Research: A Guide to Handling 2-Iodo-5-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals

Navigating the complexities of chemical handling is paramount to ensuring both personal safety and the integrity of research. This guide provides indispensable safety and logistical information for the handling of 2-Iodo-5-nitroanisole, a key reagent for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and establishing a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, categorized by the area of protection.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Glasses with Side-Shields & Face ShieldSafety glasses must conform to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to safety glasses when there is a risk of splashing or dust generation.[1]
Hands Chemical-Impermeable GlovesInspect gloves for any signs of degradation or puncture before use. Follow proper glove removal techniques to avoid skin contact.[1]
Body Chemical-Resistant Laboratory Coat or SuitA complete suit protecting against chemicals is recommended, especially for larger quantities or when there is a significant risk of exposure. Fire/flame resistant and impervious clothing should be considered.[2]
Respiratory NIOSH/MSHA Approved RespiratorTo be used if ventilation is inadequate or if dusts are generated. The type of respirator and cartridge should be selected based on the potential airborne concentration.

Quantitative Safety Data

ParameterValueSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Melting Point 128-130°C[4]
Boiling Point 341.2 °C at 760 mmHg[4]
Flash Point 160.1 °C[4]

Note: The absence of comprehensive toxicity data underscores the importance of adhering to stringent safety protocols and minimizing all routes of exposure.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Disposal & Cleanup A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) A->B C Ensure Engineering Controls are Functional (Fume Hood, Ventilation) B->C D Weigh Solid in a Ventilated Enclosure to Minimize Dust C->D E Handle with Non-Sparking Tools D->E F Keep Container Tightly Closed When Not in Use E->F G Avoid Contact with Skin, Eyes, and Clothing F->G H Collect Waste in a Labeled, Sealed Container G->H I Dispose of as Hazardous Waste via a Licensed Chemical Destruction Plant H->I J Decontaminate Work Surfaces with Appropriate Solvent and Soap & Water I->J K Wash Hands Thoroughly After Handling J->K

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Response and Disposal Plan

A robust emergency plan is critical. The following procedures should be followed in the event of exposure or a spill.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Spill and Disposal Protocol

In the event of a spill, the area should be evacuated, and ignition sources removed. The spill should be contained and cleaned up by personnel wearing appropriate PPE.

cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation (Use Fume Hood) Spill->Ventilate PPE Don Full PPE (Respirator, Gloves, Goggles, Protective Suit) Evacuate->PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Spill Material with Non-Sparking Tools Contain->Collect Dispose Place in a Sealed, Labeled Container for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.